1-(4-isopropylcyclohexyl)ethanol
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(4-propan-2-ylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHPIUGJDUWSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867033 | |
| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185019-18-5, 63767-86-2 | |
| Record name | α-Methyl-4-(1-methylethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185019-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Isopropylcyclohexyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63767-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063767862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of diastereoisomers of 1-(1-hydroxyethyl)-4-(1-methylethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanemethanol, α-methyl-4-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanemethanol, α-methyl-4-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-isopropylcyclohexyl)ethanol, a compound of interest in the fragrance industry and a potential building block in pharmaceutical synthesis.[1] The primary and most industrially viable method involves a two-step process starting from readily available cumene. This document outlines the reaction mechanisms, detailed experimental protocols, and quantitative data associated with this synthetic route.
I. Two-Step Synthesis from Cumene: An Overview
The synthesis of this compound from cumene is efficiently achieved through two sequential reactions:
-
Friedel-Crafts Acylation: Cumene is acylated to produce 4-isopropylacetophenone, also known as cuminone. This reaction is a classic electrophilic aromatic substitution.[1]
-
Hydrogenation: The resulting cuminone is then hydrogenated to yield the target alcohol, this compound.[1]
This approach is advantageous due to the low cost and high availability of cumene, a bulk chemical used in phenol production.[1]
II. Reaction Mechanisms and Pathways
A. Step 1: Friedel-Crafts Acylation of Cumene
The Friedel-Crafts acylation of cumene introduces an acetyl group to the aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] The electrophile is an acylium ion, generated from an acylating agent like acetyl chloride or acetic anhydride.
The mechanism proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of cumene attacks the acylium ion. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the para-substituted product, 4-isopropylacetophenone, is the major product.
-
Deprotonation: A weak base removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the ketone product.
B. Step 2: Hydrogenation of 4-Isopropylacetophenone (Cuminone)
The second step involves the reduction of the ketone (cuminone) to the corresponding secondary alcohol. This is typically achieved through catalytic hydrogenation.[1]
The mechanism for catalytic hydrogenation involves the following key steps:
-
Adsorption: Both the cuminone and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Ruthenium on carbon).
-
Hydrogen Addition: The hydrogen atoms add across the carbonyl double bond in a stepwise or concerted manner.
-
Desorption: The final product, this compound, desorbs from the catalyst surface.
This hydrogenation is highly selective, with the primary side product being 1-ethyl-4-isopropylcyclohexane, formed via hydrodeoxygenation.[1]
III. Experimental Protocols
A. Friedel-Crafts Acylation of Cumene
-
Materials: Cumene, acetyl chloride (or acetic anhydride), anhydrous aluminum chloride (or ferric chloride), solvent (e.g., dichloromethane), hydrochloric acid, water, sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, the Lewis acid catalyst (e.g., AlCl₃) is suspended in a suitable solvent.
-
The acylating agent (e.g., acetyl chloride) is added dropwise to the suspension while maintaining a low temperature (e.g., 0°C).[1]
-
Cumene is then added slowly to the reaction mixture.
-
The reaction is stirred for a specified period until completion, monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-isopropylacetophenone.
-
The crude product can be purified by vacuum distillation.
-
B. Hydrogenation of 4-Isopropylacetophenone
-
Materials: 4-isopropylacetophenone, solvent (e.g., isopropyl alcohol), catalyst (e.g., 5% Ru/C), hydrogen gas.[1]
-
Procedure:
-
The 4-isopropylacetophenone and the solvent are placed in a high-pressure autoclave.[1]
-
The catalyst (e.g., 5% Ru/C) is added to the mixture.[1]
-
The autoclave is sealed and purged with hydrogen gas multiple times.[1]
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 MPa) and heated to the reaction temperature (e.g., 130°C).[1]
-
The reaction is stirred until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
The autoclave is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the final product, this compound.
-
IV. Quantitative Data
The following tables summarize the quantitative data reported for the synthesis of this compound.
Table 1: Friedel-Crafts Acylation of Cumene [1]
| Catalyst | Acylating Agent | Molar Ratio (Cumene:Acylating Agent) | Temperature (°C) | Yield (%) |
| AlCl₃ | Acetyl Chloride | 6:1 | 0 | 98 |
| FeCl₃ | Acetyl Chloride | 6:1 | Room Temp. | 96 |
| FeCl₃ | Acetic Anhydride | 6:1 | - | up to 86 |
Table 2: Hydrogenation of 4-Isopropylacetophenone [1]
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Overall Yield (from Cumene) (%) |
| 5% Ru/C | Isopropyl Alcohol | 130 | 5 | ~90 | 75 |
Table 3: Product Isomer Ratio [1]
| Isomer | Ratio |
| cis-1-(4-isopropylcyclohexyl)ethanol | 72 |
| trans-1-(4-isopropylcyclohexyl)ethanol | 28 |
V. Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Friedel-Crafts Acylation of Cumene to Cuminone.
References
physicochemical properties of 1-(4-isopropylcyclohexyl)ethanol
An In-depth Technical Guide on the Physicochemical Properties of 1-(4-isopropylcyclohexyl)ethanol
Introduction
This compound is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.[1] It is a colorless to pale yellow liquid and is utilized in a variety of consumer products due to its stability.[1] The compound exists as four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most potent lily-of-the-valley aroma.[1] From a chemical standpoint, its structure consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of key processes.
Physicochemical Properties
The following table summarizes the key . It is important to note that some of these values are predicted or estimated due to the limited availability of experimentally determined data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | [2][3] |
| Molecular Weight | 170.29 g/mol | [2][3][4] |
| CAS Number | 63767-86-2 | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Floral, muguet | [1][2] |
| Boiling Point | ~240 °C (predicted) | [2] |
| Density | 0.888 g/cm³ (predicted) | [2] |
| pKa | 15.12 (predicted) | [2][3] |
| LogP (o/w) | 3.544 (estimated) | [2] |
| Water Solubility | 84.67 mg/L @ 25 °C (estimated for a similar isomer) | [5] |
| Solubility | Soluble in alcohol | [5] |
Experimental Protocols
Two-Step Synthesis from Cumene
A common and efficient method for the preparation of this compound starts from the readily available commodity chemical, cumene. The process involves two main steps: Friedel-Crafts acylation and subsequent hydrogenation.[1][2]
Step 1: Friedel-Crafts Acylation of Cumene to 4-isopropylacetophenone (Cuminone)
-
Objective: To introduce an acetyl group to the cumene ring to form 4-isopropylacetophenone.
-
Materials:
-
Cumene
-
Acylating agent: Acetic anhydride or Acetyl chloride
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
-
Dodecane (as an internal standard for analysis)
-
Deionized water
-
Sodium carbonate (Na₂CO₃) solution
-
-
Procedure:
-
In a round-bottomed flask, charge calculated amounts of cumene, the acylating agent (e.g., acetic anhydride), and dodecane.
-
In a separate flask, place the Lewis acid catalyst (e.g., anhydrous AlCl₃).
-
Cool both flasks to the desired reaction temperature (e.g., -5°C to 5°C).
-
Mix the contents of both flasks to initiate the reaction.
-
Monitor the reaction progress by taking samples at regular intervals.
-
Quench the reaction by treating the samples with water and neutralize with a sodium carbonate solution.
-
Analyze the organic phase by gas chromatography to determine conversion and selectivity.
-
Upon completion, the resulting 4-isopropylacetophenone can be purified by distillation under reduced pressure.[1]
-
Step 2: Hydrogenation of 4-isopropylacetophenone to this compound
-
Objective: To reduce the ketone group and the aromatic ring of 4-isopropylacetophenone to yield the final product.
-
Materials:
-
4-isopropylacetophenone (from Step 1)
-
Solvent: Isopropyl alcohol
-
Catalyst: 5% Ruthenium on Carbon (Ru/C)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a batch autoclave, charge 10 g of 4-isopropylacetophenone, 90 mL of isopropyl alcohol, and 5% w/w of the Ru/C catalyst (calculated based on the amount of cuminone).
-
Pressurize the reactor three times to 2 MPa with hydrogen and then empty it to ensure an inert atmosphere.
-
Heat the reactor to the desired temperature (e.g., 130°C) and then pressurize with hydrogen to 5 MPa.
-
Maintain the reaction under these conditions, with stirring, until the reaction is complete.
-
Monitor the reaction by taking samples and analyzing them via gas chromatography.
-
The final product will be a mixture of cis and trans isomers of this compound.[1]
-
Gas Chromatography (GC) Analysis
-
Objective: To separate, identify, and quantify the components in a sample, such as the product mixture from the synthesis.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Non-polar capillary column.
-
-
Typical GC Conditions for Synthesis Monitoring:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., split ratio of 25:1)
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 230 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 50 °C/min.
-
-
Detector: FID
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the reaction solvent itself or another organic solvent like dimethyl sulfoxide).
-
If necessary, centrifuge the sample to remove any solid catalyst particles.[1]
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
-
Data Analysis:
-
Identify the peaks corresponding to starting materials, intermediates, and the final product based on their retention times.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer.
-
The resulting spectra would be used to confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns of the different protons and carbons.
-
-
Infrared (IR) Spectroscopy:
-
Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum.
-
The spectrum would be analyzed for characteristic absorption bands, such as a broad O-H stretch for the alcohol group (around 3300-3500 cm⁻¹) and C-H stretches for the alkyl groups (around 2850-3000 cm⁻¹).
-
Visualizations
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. guidechem.com [guidechem.com]
- 4. Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- | C11H22O | CID 114233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isopropyl cyclohexyl ethanol, 3650-46-2 [thegoodscentscompany.com]
Spectroscopic Profile of 1-(4-isopropylcyclohexyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-isopropylcyclohexyl)ethanol, a fragrance ingredient with a characteristic floral, muguet scent. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes data from structurally similar analogs, namely 4-isopropylcyclohexanol and 1-cyclohexylethanol, to predict and interpret the spectroscopic features of this compound. This approach allows for a robust understanding of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from known data of structurally related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display distinct signals corresponding to the various hydrogen atoms in the molecule. The chemical shifts are influenced by the electron density and neighboring functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -OH | 1.0 - 3.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| -CH(OH)- | 3.4 - 3.8 | Multiplet | Signal for the proton on the carbon bearing the hydroxyl group. |
| -CH(CH₃)₂ | 1.5 - 2.0 | Multiplet | Methine proton of the isopropyl group. |
| Cyclohexyl Protons | 0.8 - 1.9 | Multiplets | A complex series of overlapping signals for the cyclohexane ring protons. |
| -CH(OH)CH ₃ | 1.1 - 1.3 | Doublet | Methyl group attached to the carbinol carbon. |
| -CH(C H₃)₂ | 0.8 - 1.0 | Doublet | Methyl groups of the isopropyl substituent. |
Data is predicted based on analogous compounds such as 1-cyclohexylethanol.[1][2]
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| -C H(OH)- | 68 - 75 | Carbon attached to the hydroxyl group. |
| -C H(CH₃)₂ | 32 - 38 | Methine carbon of the isopropyl group. |
| Cyclohexyl Carbons | 25 - 45 | Multiple signals for the carbons of the cyclohexane ring. |
| -CH(OH)C H₃ | 20 - 25 | Methyl carbon adjacent to the hydroxyl-bearing carbon. |
| -CH(C H₃)₂ | 19 - 22 | Methyl carbons of the isopropyl group. |
Data is predicted based on analogous compounds such as 1-cyclohexylethanol and 4-isopropylcyclohexanol.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-O Stretch | 1050 - 1150 | Strong |
Data is based on typical values for secondary alcohols.[1][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 170.29 g/mol .
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |
| 155 | [M - CH₃]⁺ | Loss of a methyl group. |
| 152 | [M - H₂O]⁺ | Dehydration (loss of water). |
| 127 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
| 81 | [C₆H₉]⁺ | Fragmentation of the cyclohexane ring. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Fragmentation patterns are predicted based on the principles of mass spectrometry for alcohols and data from analogous compounds.[4][6]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For the ¹³C NMR spectrum, a larger number of scans is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Alternatively, if the sample is a solid at room temperature, place a small amount of the solid onto the crystal and apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer.
-
In the ion source, molecules are bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.
-
The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and key molecular fragmentations.
Caption: Spectroscopic analysis workflow for this compound.
Caption: Key fragmentation pathways in the mass spectrum.
References
- 1. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexylethanol | 1193-81-3 | Benchchem [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexylethanol [webbook.nist.gov]
- 6. 1-Cyclohexylethanol [webbook.nist.gov]
An In-depth Technical Guide to the Diastereomers of 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-isopropylcyclohexyl)ethanol is a synthetic fragrance ingredient valued for its pleasant floral, lily-of-the-valley (muguet) scent.[1] As a chiral molecule with two stereocenters, it exists as a set of four diastereomers. The stereochemistry of these isomers, particularly the cis and trans relationship of the hydroxyl and isopropyl groups on the cyclohexane ring, significantly influences their olfactory properties and physicochemical characteristics. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of the diastereomers of this compound, with a focus on the cis and trans isomers. It includes detailed, albeit generalized, experimental protocols and summarizes key quantitative data.
Introduction
This compound is a colorless to pale yellow liquid with the chemical formula C₁₁H₂₂O.[2] Its molecular structure consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group. The presence of two chiral centers, one at the carbon bearing the hydroxyl group and the other at the carbon of the cyclohexane ring attached to the hydroxyethyl group, gives rise to four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These are often grouped into two pairs of enantiomers, referred to as the cis and trans diastereomers.
The olfactory properties of these diastereomers vary significantly, with the (-)-1-S-cis-isomer being particularly noted for its intense and desirable lily-of-the-valley fragrance.[1][2] This makes the stereoselective synthesis and efficient separation of these isomers a topic of considerable interest in the fragrance industry.
Synthesis of this compound Diastereomers
The industrial synthesis of this compound is typically a two-step process starting from cumene (isopropylbenzene).[1]
Logical Relationship of the Synthesis Pathway
Caption: Synthesis pathway of this compound.
Step 1: Friedel-Crafts Acylation of Cumene
The first step involves the Friedel-Crafts acylation of cumene with an acylating agent such as acetyl chloride or acetic anhydride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1] The reaction yields 4-isopropylacetophenone, also known as cuminone.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with cumene and the Lewis acid catalyst (e.g., anhydrous AlCl₃).
-
Addition of Acylating Agent: The acylating agent (acetyl chloride or acetic anhydride) is added dropwise to the stirred mixture while maintaining a controlled temperature, typically between 0 and 10 °C.
-
Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
-
Work-up: The reaction is quenched by pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The crude 4-isopropylacetophenone is purified by vacuum distillation.[1]
Step 2: Hydrogenation of 4-Isopropylacetophenone
The second step is the catalytic hydrogenation of the ketone group and the aromatic ring of 4-isopropylacetophenone to produce this compound. This reaction is typically carried out using a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C), under a hydrogen atmosphere.[1] This step is not highly stereoselective and results in a mixture of the cis and trans diastereomers, typically in a ratio of approximately 72:28 (cis:trans).[1]
Experimental Protocol: Hydrogenation
-
Catalyst and Reactant: A high-pressure autoclave is charged with 4-isopropylacetophenone, a suitable solvent (e.g., isopropanol), and the hydrogenation catalyst (e.g., 5% Ru/C).
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 20-50 bar). The mixture is heated and stirred until the uptake of hydrogen ceases.
-
Work-up: After cooling and depressurizing, the catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting mixture of this compound diastereomers can be purified by vacuum distillation.
Separation of Diastereomers
The separation of the cis and trans diastereomers of this compound is a critical step for obtaining the individual isomers with their distinct fragrance profiles. Due to their different physical properties, several chromatographic and physical methods can be employed.
Experimental Workflow for Diastereomer Separation
Caption: Workflow for the separation of diastereomers.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the separation of diastereomers on a laboratory scale. By exploiting the differences in polarity and interaction with the stationary phase, baseline separation of the cis and trans isomers can be achieved.
Experimental Protocol: Preparative HPLC
-
Column: A preparative-scale normal-phase or reverse-phase column. A silica gel column is often effective for separating diastereomers.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate for normal-phase chromatography. The optimal mobile phase composition needs to be determined empirically through analytical HPLC.
-
Detection: A UV detector is typically used for monitoring the elution of the isomers.
-
Procedure: The diastereomeric mixture is dissolved in a minimal amount of the mobile phase and injected onto the column. The eluent is collected in fractions, and the fractions containing the pure isomers are identified by analytical HPLC or TLC. The solvent is then evaporated to yield the purified diastereomers.
Fractional Distillation
Given that diastereomers have different physical properties, including boiling points, fractional distillation under reduced pressure can be a viable method for their separation on a larger scale. The success of this method depends on a sufficient difference in the boiling points of the cis and trans isomers.
Fractional Crystallization
If the diastereomers are crystalline solids at low temperatures or can be derivatized to form crystalline compounds, fractional crystallization can be an effective separation technique. This method relies on the differential solubility of the diastereomers in a particular solvent at a given temperature.
Properties of Diastereomers
The cis and trans diastereomers of this compound exhibit distinct physical and sensory properties. Due to the proprietary nature of fragrance ingredients, comprehensive public data on the individual isomers is limited. The following tables summarize available and estimated data.
Table 1: Physicochemical Properties of this compound Diastereomers
| Property | Mixture (cis/trans) | cis-Isomer (estimated) | trans-Isomer (estimated) |
| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol [2] | 170.29 g/mol | 170.29 g/mol |
| Appearance | Clear, colorless to pale yellow liquid[1] | Colorless liquid | Colorless liquid |
| Boiling Point | approx. 240 °C[2] | Likely slightly lower than the trans-isomer | Likely slightly higher than the cis-isomer |
| Density | approx. 0.888 g/cm³[2] | Likely slightly lower than the trans-isomer | Likely slightly higher than the cis-isomer |
| LogP | 3.544 (estimated)[2] | - | - |
Table 2: Spectroscopic Data of this compound Diastereomers (Predicted)
Due to a lack of publicly available experimental spectra for the pure diastereomers, the following are predicted key spectroscopic features based on the known structures.
| Spectroscopy | cis-Isomer (Predicted Features) | trans-Isomer (Predicted Features) |
| ¹H NMR | Complex multiplets for cyclohexyl protons. The proton on the carbon bearing the hydroxyl group would likely show a different chemical shift and coupling pattern compared to the trans-isomer due to the different spatial arrangement. | Complex multiplets for cyclohexyl protons. The proton on the carbon bearing the hydroxyl group would have a distinct chemical shift and coupling constant compared to the cis-isomer. |
| ¹³C NMR | Distinct signals for the 11 carbon atoms. The chemical shifts of the carbons in the cyclohexane ring and the hydroxyethyl group would differ from the trans-isomer. | Distinct signals for the 11 carbon atoms, with chemical shifts for the ring and side-chain carbons differing from the cis-isomer due to stereochemical differences. |
| IR | Broad O-H stretch around 3300-3500 cm⁻¹. C-H stretches for sp³ carbons around 2850-3000 cm⁻¹. C-O stretch around 1050-1150 cm⁻¹. | Broad O-H stretch around 3300-3500 cm⁻¹. C-H stretches for sp³ carbons around 2850-3000 cm⁻¹. C-O stretch around 1050-1150 cm⁻¹. |
Table 3: Olfactory Properties of this compound Diastereomers
| Isomer | Odor Description |
| (-)-1-S-cis-Isomer | Intense lily-of-the-valley (muguet), floral[1][2] |
| trans-Isomer | Generally described as having a weaker and less defined floral character compared to the cis-isomer. |
| Mixture (cis/trans) | Floral, muguet[1] |
Signaling Pathways
Currently, there is no scientific literature available that describes the interaction of this compound or its diastereomers with specific signaling pathways in a pharmacological or physiological context. Its primary application and research focus have been within the fragrance industry, where its interaction with olfactory receptors is the key mechanism of action.
Conclusion
The diastereomers of this compound, particularly the cis and trans isomers, are of significant interest in the field of fragrance chemistry. The synthesis via a two-step process from cumene is well-established, yielding a predictable mixture of diastereomers. While the separation of these isomers presents a challenge, techniques such as preparative HPLC offer effective solutions on a laboratory scale. The distinct olfactory properties of the individual diastereomers, especially the potent lily-of-the-valley scent of the (-)-1-S-cis-isomer, underscore the importance of stereochemistry in the perception of fragrance. Further research into stereoselective synthesis methods could provide more efficient access to the desired isomers and enhance their application in fine fragrance and consumer products.
References
Solubility Profile of 1-(4-isopropylcyclohexyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-isopropylcyclohexyl)ethanol, a compound of interest in various industrial applications, particularly the fragrance industry. Understanding the solubility of this compound is crucial for formulation development, quality control, and toxicological studies. This document outlines its expected solubility in a range of solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow of the experimental process.
Predicted Solubility of this compound
Quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure, which features a large nonpolar isopropylcyclohexyl group and a polar hydroxyl group, its solubility profile can be predicted based on the "like dissolves like" principle. The compound has an estimated LogP of 3.544, indicating a significant lipophilic character.[1] An estimated water solubility is reported to be 84.67 mg/L at 25 °C.[2]
The following table summarizes the expected qualitative solubility of this compound in various common solvents.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The large, nonpolar alkyl group dominates the molecule, making it sparingly soluble in water despite the presence of a hydroxyl group capable of hydrogen bonding.[2] |
| Ethanol | Soluble | The ethanol molecule has both polar (hydroxyl) and nonpolar (ethyl) parts, allowing it to effectively solvate both the polar hydroxyl group and the nonpolar alkyl region of this compound.[2] | |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity allows it to interact with the hydroxyl group, while its organic nature makes it a good solvent for the nonpolar bulk of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Nonpolar | Hexane | Soluble | As a nonpolar hydrocarbon, hexane will readily dissolve the large nonpolar isopropylcyclohexyl group through van der Waals interactions. |
| Toluene | Soluble | The aromatic, nonpolar nature of toluene makes it an effective solvent for lipophilic compounds. | |
| Diethyl Ether | Soluble | Diethyl ether is a relatively nonpolar solvent that can also accept a hydrogen bond, making it a good solvent for this compound. | |
| Aqueous Acid/Base | 5% Aqueous HCl | Insoluble | The hydroxyl group is not basic enough to be protonated by dilute acid, so its solubility is not expected to increase significantly compared to water. |
| 5% Aqueous NaOH | Insoluble | The hydroxyl group is not acidic enough to be deprotonated by a dilute base, so its solubility is not expected to increase significantly compared to water. |
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)
This section details a standard laboratory procedure for the quantitative determination of the solubility of a solid organic compound like this compound in a given solvent.
Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a constant temperature to achieve a saturated solution.
Materials:
-
This compound (solid)
-
Selected solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials for collecting filtrate
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.
-
-
Separation of Saturated Solution:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.
-
-
Determination of Solute Mass:
-
Once the solvent has completely evaporated, reweigh the vial containing the dried solute.
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent used (L))
-
-
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
An In-depth Technical Guide to the Thermal Stability of 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1-(4-isopropylcyclohexyl)ethanol. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the expected thermal behavior based on the known properties of similar secondary alcohols. It further details the standard experimental protocols, primarily Thermogravimetric Analysis (TGA), that are employed to quantitatively assess thermal stability. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are handling or considering the use of this compound, enabling them to design appropriate stability studies and anticipate potential degradation pathways.
Introduction
This compound is a compound with applications in various chemical syntheses. Its chemical stability is a critical parameter, particularly for its use in formulations where it may be exposed to elevated temperatures during manufacturing, storage, or application.[1] Understanding the thermal stability, including the onset of decomposition and the nature of degradation products, is essential for ensuring product quality, safety, and efficacy. This guide summarizes the known properties and provides a framework for the experimental determination of its thermal stability profile.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1. The boiling point provides an initial indication of the compound's volatility and the upper temperature limit under which it is likely to exist in a liquid state at atmospheric pressure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [1][2] |
| Molecular Weight | 170.29 g/mol | [1][2] |
| Boiling Point | Approximately 240 °C | [1] |
| Appearance | Clear to pale yellow liquid | [1] |
Expected Thermal Degradation Pathways
As a secondary alcohol, this compound is expected to undergo thermal decomposition through several potential pathways, primarily dehydration and oxidation.
-
Dehydration: Under thermal stress, particularly in the presence of acidic or basic catalysts, alcohols can undergo dehydration to form alkenes. For this compound, this would likely result in the formation of various isomers of isopropylcyclohexylethylene.
-
Oxidation: If the heating occurs in the presence of an oxidant or air, the secondary alcohol group can be oxidized to a ketone, yielding 1-(4-isopropylcyclohexyl)ethanone. Further oxidation could lead to ring-opening and the formation of smaller, more volatile fragments.
-
C-C Bond Cleavage: At higher temperatures, cleavage of carbon-carbon bonds can occur, leading to the fragmentation of the molecule into smaller hydrocarbon and oxygenated species.
A logical diagram illustrating these potential degradation pathways is provided below.
Caption: Potential thermal degradation pathways for this compound.
Experimental Protocol for Thermal Stability Assessment
The primary technique for evaluating the thermal stability of a solid or liquid compound is Thermogravimetric Analysis (TGA).[3][4] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
4.1. Principle of Thermogravimetric Analysis (TGA)
A small amount of the sample is placed in a high-precision balance located within a furnace. The temperature of the furnace is increased at a constant rate, and the mass of the sample is continuously recorded. A loss in mass indicates the evolution of volatile products due to decomposition or evaporation. The resulting plot of mass versus temperature is known as a thermogram.[4][5]
4.2. Detailed Experimental Methodology
The following protocol describes a typical dynamic TGA experiment to determine the thermal stability of this compound.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A standard reference material with a known decomposition profile, such as calcium oxalate, can be used for verification.[6]
-
Select the appropriate sample pan, typically made of alumina or platinum.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared sample pan.
-
-
Experimental Parameters:
-
Purge Gas: Set the purge gas to an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass and temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass on the y-axis against the temperature on the x-axis to generate the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Identify the temperature at which specific percentages of mass loss occur (e.g., T5%, T10%, T50%).
-
The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.[3][4]
-
An experimental workflow for this TGA protocol is visualized below.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Presentation of Thermal Stability Data
While specific experimental data for this compound is not available, Table 2 provides an illustrative example of how TGA-derived data would be summarized. This table structure allows for a clear and concise presentation of the key thermal stability parameters.
Table 2: Illustrative Thermal Stability Data for this compound (Hypothetical)
| Parameter | Value (°C) | Atmosphere |
| Tonset (Onset of Decomposition) | 265 | Nitrogen |
| T5% (Temperature at 5% Mass Loss) | 275 | Nitrogen |
| T10% (Temperature at 10% Mass Loss) | 285 | Nitrogen |
| T50% (Temperature at 50% Mass Loss) | 320 | Nitrogen |
| Tpeak (Peak of DTG Curve) | 325 | Nitrogen |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The thermal stability of this compound is a crucial parameter for its handling and application. Although specific decomposition data is scarce, its behavior can be predicted based on the chemistry of secondary alcohols, with dehydration and oxidation being the most probable degradation pathways. This guide provides a detailed protocol for the determination of its thermal stability using Thermogravimetric Analysis, a robust and widely accepted method. The presented workflow and data table structure offer a clear framework for conducting and reporting such studies. For any application involving exposure to elevated temperatures, it is strongly recommended that the experimental procedures outlined herein be performed to obtain precise and reliable thermal stability data.
References
discovery and history of 1-(4-isopropylcyclohexyl)ethanol
An In-depth Technical Guide to 1-(4-isopropylcyclohexyl)ethanol: Discovery, Synthesis, and Properties
Introduction
This compound (CAS No. 63767-86-2) is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.[1] As a clear, colorless to pale yellow liquid, its stability makes it a versatile component in a wide array of consumer products.[1] The compound is of significant interest to the fragrance industry as a potential safer alternative to other floral fragrance compounds that have faced toxicological scrutiny.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
The molecule possesses two chiral centers, leading to the existence of four diastereoisomers. The olfactory properties are highly dependent on the stereochemistry, with the (-)-1-S-cis-isomer being recognized for having the most potent and desirable lily-of-the-valley aroma.[1][2]
Physicochemical and Computed Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its application in fragrance formulations and for guiding its synthesis and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [2][3] |
| Molecular Weight | 170.29 g/mol | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor Profile | Light, floral, muguet (lily-of-the-valley) | [1] |
| Boiling Point | Approx. 240 °C | [2] |
| Density | Approx. 0.888 g/cm³ | [2] |
| LogP (octanol/water) | Approx. 3.544 | [2] |
| pKa | 15.12 ± 0.20 (Predicted) | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
History and Synthesis
The history of this compound is primarily one of chemical synthesis rather than a singular moment of discovery. Its preparation is an application of established organic reactions, developed to meet the industrial demand for stable and pleasant-smelling fragrance compounds. The most common and economically viable route is a two-step synthesis starting from the bulk chemical, cumene.[1]
Two-Step Synthesis from Cumene:
-
Friedel-Crafts Acylation: The synthesis begins with the acylation of cumene (isopropylbenzene) to form 4-isopropylacetophenone, also known as cuminone.[1] This electrophilic aromatic substitution reaction can be carried out using either acetyl chloride or acetic anhydride as the acylating agent.[1] While traditional Lewis acid catalysts like AlCl₃ or FeCl₃ are effective, modern approaches often utilize solid acid catalysts such as zeolites (e.g., ZSM-5, Beta) to minimize hazardous waste and improve catalyst recyclability.[1] Acetic anhydride is often preferred as the acylating agent due to its lower toxicity and easier handling compared to acetyl chloride.[1]
-
Hydrogenation: The second step involves the catalytic hydrogenation of cuminone. This reaction reduces both the ketone functional group and the aromatic ring to yield the final product, this compound.[1] The hydrogenation of the aromatic ring typically precedes the reduction of the ketone. Ruthenium-supported catalysts are particularly effective for this transformation, demonstrating high selectivity of approximately 90%.[1] This step produces a mixture of cis and trans isomers, typically in a ratio of about 72:28.[1] The overall yield for this two-step process from cumene is reported to be around 75%, with a final product purity of 99.5%.[1]
References
An In-depth Technical Guide on the Olfactive Properties of 1-(4-isopropylcyclohexyl)ethanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-isopropylcyclohexyl)ethanol is a synthetic fragrance ingredient prized for its fresh, floral, and muguet (lily-of-the-valley) scent profile. As a chiral molecule with two stereocenters, it exists as a mixture of four diastereomers, each contributing uniquely to the overall odor profile. This technical guide provides a comprehensive overview of the olfactive properties of these isomers, including their synthesis, chiral separation, sensory characterization, and the underlying olfactory signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key experimental workflows and logical relationships, offering a clear and concise reference for researchers in the fields of fragrance chemistry, sensory science, and pharmacology.
Introduction
This compound is a key component in many fragrance formulations, valued for its pleasant and persistent floral notes reminiscent of lily-of-the-valley. The presence of two chiral centers at the C1 and C4 positions of the cyclohexyl ring results in four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These isomers can be further classified as cis and trans pairs based on the relative orientation of the hydroxyl and isopropyl groups. The stereochemistry of these isomers plays a pivotal role in their interaction with olfactory receptors, leading to distinct odor characteristics and intensities. Notably, the (-)-1-S-cis-isomer is recognized for possessing the most intense and desirable lily-of-the-valley scent.[1][2] Understanding the specific olfactive contributions of each isomer is crucial for the targeted synthesis of fragrance ingredients with optimized sensory performance.
Synthesis and Chiral Separation of Isomers
The synthesis of this compound is typically achieved through the hydrogenation of 4-isopropylacetophenone, which is itself derived from cumene.[1] This process generally yields a mixture of the cis and trans isomers.
General Synthesis Pathway
A common synthetic route involves a two-step process:
-
Friedel-Crafts Acylation of Cumene: Cumene is acylated with acetic anhydride in the presence of a Lewis acid catalyst (e.g., zeolites) to produce 4-isopropylacetophenone.
-
Hydrogenation of 4-isopropylacetophenone: The resulting ketone is then hydrogenated using a catalyst such as ruthenium on carbon (Ru/C) to yield a mixture of cis- and trans-1-(4-isopropylcyclohexyl)ethanol isomers.[1]
References
theoretical conformational analysis of 1-(4-isopropylcyclohexyl)ethanol
An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-(4-isopropylcyclohexyl)ethanol
Abstract
This technical guide provides a comprehensive theoretical framework for the conformational analysis of this compound, a molecule of interest in the fragrance industry.[1][2] Understanding the three-dimensional structure and relative stabilities of its various conformers is critical for elucidating structure-activity relationships. This document outlines the fundamental principles of cyclohexane stereochemistry, details the theoretical methodologies for computational analysis, and presents a systematic approach to predicting the most stable conformations of the cis and trans diastereomers of the title compound.
Introduction to this compound
This compound is a substituted cyclohexanol derivative recognized for its pleasant floral scent, making it a valuable component in fragrance formulations.[1] The molecule possesses two stereogenic centers, leading to the existence of four diastereoisomers.[1][2] The geometry of the cyclohexane ring and the spatial orientation of its bulky substituents—the isopropyl and 1-hydroxyethyl groups—are the primary determinants of its conformational landscape. A thorough conformational analysis is essential for predicting its physical properties, receptor binding affinity, and metabolic stability.
The core structure consists of a cyclohexane ring, which preferentially adopts a low-energy chair conformation to minimize angular and torsional strain.[3][4] The analysis focuses on the orientation of the two key substituents at the C1 and C4 positions.
Fundamentals of Conformational Analysis
The conformational preferences of substituted cyclohexanes are governed by the minimization of steric strain. The chair conformation is significantly more stable than other forms like the boat or twist-boat.[4] In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
A critical factor in determining conformational stability is the 1,3-diaxial interaction , a form of steric repulsion between an axial substituent and the axial hydrogens on the same face of the ring.[4][5] Consequently, bulky substituents strongly prefer the more spacious equatorial position. This preference can be quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.
| Substituent | A-value (kJ/mol) |
| -H | 0 |
| -OH | 2.5 - 4.6 |
| -CH₃ | 7.1 - 7.6 |
| -CH(CH₃)₂ (Isopropyl) | ~9.2 |
| -C(CH₃)₃ (tert-Butyl) | ~21 |
| Table 1: Approximate A-values for common cyclohexane substituents, indicating the energetic penalty for occupying an axial position. Larger values signify a stronger preference for the equatorial position.[4][5] |
Conformational Analysis of this compound Isomers
The analysis must consider the two diastereomers, cis and trans, and the ring-flip equilibrium for each.
The Isopropyl Group Anchor
The isopropyl group is significantly larger than the 1-hydroxyethyl group. Based on the A-values, the isopropyl group will have a very strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.[5] This effectively "locks" the conformation of the cyclohexane ring, meaning conformations with an axial isopropyl group are energetically highly unfavorable and contribute negligibly to the overall equilibrium.
trans-1-(4-isopropylcyclohexyl)ethanol
In the trans isomer, the substituents are on opposite faces of the ring.
-
Diequatorial Conformer: With the isopropyl group in the equatorial position, the 1-hydroxyethyl group is also equatorial (e,e). This conformation minimizes steric strain for both substituents.
-
Diaxial Conformer: After a ring flip, both groups would become axial (a,a). This conformer is highly unstable due to severe 1,3-diaxial interactions involving both bulky groups.
cis-1-(4-isopropylcyclohexyl)ethanol
In the cis isomer, the substituents are on the same face of the ring.
-
Equatorial-Axial Conformer: With the larger isopropyl group occupying the preferred equatorial position, the 1-hydroxyethyl group is forced into an axial position (e,a). This conformer suffers from 1,3-diaxial interactions between the axial 1-hydroxyethyl group and the axial hydrogens.
-
Axial-Equatorial Conformer: Following a ring flip, the isopropyl group would become axial and the 1-hydroxyethyl group equatorial (a,e). The steric strain from the axial isopropyl group makes this conformation significantly less stable than the (e,a) form.
| Isomer | Conformation 1 | Conformation 2 (Post Ring-Flip) | Predicted Predominant Conformer | Predicted Relative Stability |
| trans | (e,e) Isopropyl-eq, Hydroxyethyl-eq | (a,a) Isopropyl-ax, Hydroxyethyl-ax | (e,e) | Most Stable |
| cis | (e,a) Isopropyl-eq, Hydroxyethyl-ax | (a,e) Isopropyl-ax, Hydroxyethyl-eq | (e,a) | Less Stable |
| Table 2: Summary of predicted conformational stabilities for the diastereomers of this compound. |
Methodologies for Theoretical Analysis
A robust theoretical analysis involves a multi-step computational approach to locate and rank the energy of all significant conformers.
Computational Protocol
-
Initial Structure Generation: The starting point is the generation of 2D structures for the cis and trans isomers, which are then converted to 3D.
-
Conformational Search (Molecular Mechanics): A conformational search using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS3e) is performed. This step efficiently explores the potential energy surface, including ring conformations and rotations of the side chains, to identify a comprehensive set of low-energy conformers.
-
Geometry Optimization (Quantum Mechanics): The unique, low-energy conformers identified by the MM search are then subjected to full geometry optimization using a more accurate quantum mechanics (QM) method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d,p) or larger) is a common and reliable choice.[6]
-
Energy Calculation and Ranking: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to refine the relative energies. Solvent effects can be included at this stage using a continuum solvation model like the Polarization Continuum Model (PCM).[7]
-
Thermodynamic Analysis: Frequency calculations are performed on the final optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy), which allows for the calculation of conformer populations at a given temperature.
Experimental Validation Protocol: NMR Spectroscopy
Theoretical predictions should be validated experimentally. ¹H NMR spectroscopy is a powerful tool for this purpose. The key parameter is the vicinal coupling constant (³J) between the proton on C1 (the carbon bearing the hydroxyethyl group) and the adjacent protons on C2 and C6 of the ring.
-
Axial Proton: An axial proton will have a large coupling constant (³J ≈ 8–13 Hz) with an adjacent axial proton and a small coupling constant (³J ≈ 2–5 Hz) with an adjacent equatorial proton.
-
Equatorial Proton: An equatorial proton will have small coupling constants (³J ≈ 2–5 Hz) with both adjacent axial and equatorial protons.
Protocol:
-
Sample Preparation: Dissolve a pure sample of the isomer of interest in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Analyze the multiplicity and coupling constants of the signal corresponding to the C1 proton.
-
For the predicted stable trans-(e,e) isomer, the C1 proton is axial . It should appear as a triplet of triplets or a multiplet with at least one large (axial-axial) coupling constant.
-
For the predicted stable cis-(e,a) isomer, the C1 proton is equatorial . Its signal should exhibit only small coupling constants, appearing as a broad singlet or a narrow multiplet.
-
Conclusion
The conformational landscape of this compound is dominated by the steric demand of the large isopropyl group, which anchors the ring in a conformation with this group in an equatorial position. Theoretical analysis predicts that the trans isomer, existing in a diequatorial (e,e) chair conformation, is the global minimum energy structure. The cis isomer is higher in energy, adopting an equatorial-axial (e,a) conformation. These theoretical predictions can be rigorously tested and validated using computational chemistry workflows and confirmed through the analysis of proton NMR coupling constants. This guide provides a robust framework for researchers to conduct such an analysis.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical determination of the NMR spectrum of liquid ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-isopropylcyclohexyl)ethanol from Cumene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the two-step synthesis of 1-(4-isopropylcyclohexyl)ethanol, a valuable fragrance ingredient, starting from the readily available bulk chemical, cumene. The synthesis involves an initial Friedel-Crafts acylation of cumene to produce 4'-isopropylacetophenone, followed by catalytic hydrogenation to yield the target alcohol.
Introduction
This compound is a fragrance compound known for its delicate, floral, and lily-of-the-valley scent profile. Its stability makes it a versatile ingredient in a wide range of consumer products.[1] The synthesis from cumene, a high-volume industrial chemical, presents an economically viable route for its production.[1] This two-step process allows for the exploration of various catalytic systems for both the acylation and hydrogenation steps, offering flexibility in process optimization.[1]
Overall Synthetic Scheme
The synthesis proceeds in two main stages:
-
Step 1: Friedel-Crafts Acylation of Cumene. Cumene is acylated with either acetyl chloride or acetic anhydride in the presence of a Lewis acid or solid acid catalyst to form 4'-isopropylacetophenone (also known as cuminone).
-
Step 2: Hydrogenation of 4'-Isopropylacetophenone. The intermediate ketone is then hydrogenated to the desired this compound, a reaction that can yield a mixture of cis and trans isomers.[1]
Data Presentation
Table 1: Quantitative Data for the Friedel-Crafts Acylation of Cumene
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 | - | High (qualitative) | - | [2] |
| FeCl₃ | Acetic Anhydride | - | Room Temp | - | - | 99.5 | [1] |
| Zeolite Beta | Acetic Anhydride | - | 130 | 2-24 | - | - | [3] |
Note: Quantitative yield data for specific Friedel-Crafts acylation protocols of cumene are not consistently reported in the surveyed literature. "High" is indicated where sources suggest a successful reaction without specifying the exact yield.
Table 2: Quantitative Data for the Hydrogenation of 4'-Isopropylacetophenone
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | cis:trans Ratio | Overall Yield from Cumene (%) | Reference |
| Ru-supported | H₂ | - | - | - | - | - | ~90 | 72:28 | 75 | [1] |
| Raney Nickel | H₂ | Ethanol | 25-30 | 1-3 | - | - | - | - | - | [4] |
| Pd/C | H₂ | Toluene | 130 | 2 | - | - | - | - | - | |
| Sodium-promoted Pd/C | H₂ | - | 70 | 20 | - | 100 | >96 (to 1-(4-isobutylphenyl) ethanol) | - | - | [5][6] |
Note: The overall yield of 75% is reported for the two-step process using a Ru-supported catalyst for hydrogenation.[1] Data for other catalysts are for the hydrogenation of acetophenone derivatives and may not directly reflect the yield from 4'-isopropylacetophenone to this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Cumene
Protocol 1.1: Acylation using Aluminum Chloride and Acetyl Chloride
This protocol utilizes the classical Friedel-Crafts conditions with a strong Lewis acid catalyst.
Materials:
-
Cumene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, separatory funnel.
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Add cumene (1 equivalent) to the dropping funnel with some anhydrous dichloromethane.
-
Slowly add the cumene solution to the stirred AlCl₃ suspension at 0 °C.
-
After the addition of cumene, add acetyl chloride (1 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC.
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4'-isopropylacetophenone.
-
-
Purification: Purify the crude product by vacuum distillation.
Protocol 1.2: Acylation using Ferric Chloride and Acetic Anhydride
This method employs a milder Lewis acid and a less reactive acylating agent.
Materials:
-
Cumene
-
Acetic anhydride
-
Anhydrous ferric chloride (FeCl₃)
-
Dilute hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine cumene and acetic anhydride. A molar ratio of cumene to acetic anhydride of 6:1 has been reported to be effective.[1]
-
Add anhydrous ferric chloride as the catalyst. A molar ratio of catalyst to acetic anhydride of 1:1 has been used.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Upon completion, quench the reaction with dilute HCl.
-
Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) if necessary.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting 4'-isopropylacetophenone can be purified by vacuum distillation, yielding a product with high purity (e.g., 99.5%).[1]
Step 2: Hydrogenation of 4'-Isopropylacetophenone
Protocol 2.1: Hydrogenation using a Ruthenium-supported Catalyst
This protocol is effective for the complete reduction of the aromatic ring and the ketone functionality.
Materials:
-
4'-Isopropylacetophenone
-
Ruthenium-supported catalyst (e.g., Ru/C, Ru/Al₂O₃)
-
Hydrogen gas (H₂)
-
High-pressure autoclave (hydrogenator)
-
Solvent (optional, e.g., ethanol, isopropanol)
Procedure:
-
Place 4'-isopropylacetophenone and the ruthenium-supported catalyst in a high-pressure autoclave.
-
If a solvent is used, add it to the autoclave.
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure.
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Maintain the reaction under these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Work-up:
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
If a solvent was used, remove it under reduced pressure.
-
-
Purification: The resulting this compound can be purified by vacuum distillation. This method has been reported to yield a cis:trans isomer ratio of approximately 72:28.[1]
Protocol 2.2: Hydrogenation using Raney Nickel
Raney nickel is a common and effective catalyst for the hydrogenation of ketones.
Materials:
-
4'-Isopropylacetophenone
-
Raney Nickel (activated)
-
Hydrogen gas (H₂)
-
Ethanol (or another suitable solvent)
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
Carefully wash the activated Raney Nickel with the chosen solvent (e.g., ethanol) to remove any residual water.
-
In the hydrogenation vessel, place the 4'-isopropylacetophenone dissolved in the solvent.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the Raney Nickel catalyst to the solution.
-
Seal the vessel and purge with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 bar).[4]
-
Agitate the mixture at the desired temperature (e.g., room temperature) until the reaction is complete (cessation of hydrogen uptake).
-
Work-up:
-
Carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the Raney Nickel to dry in the air. Keep it wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification: Purify the product by vacuum distillation.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical steps and choices in the two-step synthesis.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Khan Academy [khanacademy.org]
- 3. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst (Journal Article) | ETDEWEB [osti.gov]
Application Notes and Protocols for the Synthesis of 1-(4-isopropylcyclohexyl)ethanol via Friedel-Crafts Acylation of p-Cymene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-Isopropylcyclohexyl)ethanol is a valuable fine chemical, notably used in the fragrance industry for its light, floral, and muguet notes.[1] Its synthesis from the readily available and inexpensive commodity chemical p-cymene presents an efficient route to a high-value product. This two-step process involves an initial Friedel-Crafts acylation of p-cymene to form 4-isopropylacetophenone (also known as cuminone), followed by a hydrogenation of the intermediate to yield the final alcohol product.[1] This document provides detailed application notes and experimental protocols for this synthetic pathway.
Overall Synthesis Pathway
The synthesis proceeds in two main stages: electrophilic aromatic substitution followed by catalytic hydrogenation.
Caption: Overall workflow for the two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of p-Cymene
This reaction is an electrophilic aromatic substitution that introduces an acyl group onto the aromatic ring of p-cymene.[2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[3]
Caption: Reaction scheme for the Friedel-Crafts acylation of p-cymene.
Application Notes
-
Acylating Agent: Both acetyl chloride and acetic anhydride can be used as the acylating agent. Acetyl chloride often provides better yields and produces less high-boiling residue.[4] However, acetic anhydride may be preferred due to its stability, availability, and the production of acetic acid as a less hazardous byproduct compared to hydrogen chloride gas.[1]
-
Catalyst: Traditional Lewis acids like AlCl₃, FeCl₃, and TiCl₄ are effective but are hazardous and generate significant waste.[1] Modern alternatives include solid acid catalysts such as zeolites (e.g., ZSM-5, Beta), which are more environmentally friendly and can be recycled.[1] A stoichiometric amount of the Lewis acid catalyst is typically required because it complexes with the ketone product.[2]
-
Reaction Conditions: The reaction is highly exothermic and is typically performed at low temperatures (e.g., -5°C to 5°C) to minimize side reactions and decomposition.[4] Vigorous stirring is essential for efficient heat transfer and mixing of the reagents.[4]
-
Workup: The reaction is quenched by pouring the mixture onto ice and acid to decompose the aluminum chloride-ketone complex.[4] Care must be taken during this step as it is highly exothermic and evolves hydrogen chloride gas.
Experimental Protocol: Acylation with Acetyl Chloride and AlCl₃
This protocol is adapted from a procedure published in Organic Syntheses.[4]
Materials:
-
p-Cymene (1.3 moles, 175 g)
-
Acetyl chloride (1.4 moles, 110 g, 100 cc)
-
Anhydrous aluminum chloride (1.35 moles, 180 g)
-
Carbon disulfide (CS₂) (200 cc)
-
Concentrated hydrochloric acid (HCl) (200 cc)
-
Cracked ice (1 kg)
-
Ether
-
Anhydrous calcium chloride
Equipment:
-
1-L three-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Low-temperature thermometer (-50°C to +50°C)
-
Condenser with a gas trap for HCl
-
Ice-salt bath
Procedure:
-
Setup: Assemble the three-necked flask with the stirrer, dropping funnel, thermometer, and condenser. Ensure the apparatus is dry.
-
Catalyst Suspension: In a fume hood, add carbon disulfide (200 cc) and anhydrous aluminum chloride (180 g) to the flask.
-
Cooling: Immerse the flask in an ice-salt bath and stir the mixture vigorously until the temperature drops to -5°C or below.
-
Reagent Addition: Prepare a mixture of p-cymene (175 g) and acetyl chloride (110 g). Add this mixture from the dropping funnel to the stirred AlCl₃ suspension at a rate that maintains the reaction temperature at or below 5°C. This addition typically takes 3-4 hours.[4]
-
Reaction: After the addition is complete, allow the mixture to stand overnight, letting the temperature gradually rise to room temperature.
-
Quenching: Pour the reaction mixture slowly and carefully onto 1 kg of cracked ice to which 200 cc of concentrated HCl has been added. This should be done in a large beaker in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract with three 700-cc portions of ether.
-
Drying and Distillation: Combine the ether extracts, dry over anhydrous calcium chloride, and distill at atmospheric pressure to remove the ether and unreacted cymene (up to 190°C).
-
Purification: Fractionally distill the remaining residue under reduced pressure. The main fraction, aceto-p-cymene (4-isopropylacetophenone), is collected at 124–125°C/12 mm Hg.[4]
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry.[5]
-
Acetyl chloride is corrosive and a lachrymator.[6]
-
Carbon disulfide is highly flammable and toxic.
-
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Use a gas trap.
Data Presentation
| Parameter | Value | Reference |
| Reactants | p-Cymene, Acetyl Chloride, AlCl₃ | [4] |
| Solvent | Carbon Disulfide | [4] |
| Temperature | -5°C to 5°C | [4] |
| Product | Aceto-p-cymene | [4] |
| Boiling Point | 124–125°C / 12 mm Hg | [4] |
| Yield | 50–55% | [4] |
Step 2: Hydrogenation of 4-Isopropylacetophenone
The second step involves the reduction of the ketone intermediate to the target alcohol. While methods like the Clemmensen or Wolff-Kishner reductions would reduce the ketone to an alkyl group (4-ethyl-1-isopropylbenzene), catalytic hydrogenation is employed to obtain the desired secondary alcohol.[1][7][8]
Caption: Reaction scheme for the hydrogenation of 4-isopropylacetophenone.
Application Notes
-
Catalyst: Ruthenium (Ru) supported on carbon (Ru/C) is an effective catalyst for this hydrogenation, reducing both the ketone and the aromatic ring.[1]
-
Selectivity: The hydrogenation is highly selective towards the formation of this compound. A minor side product, 1-ethyl-4-isopropylcyclohexane, may form through hydrodeoxygenation.[1]
-
Stereochemistry: The product is obtained as a mixture of diastereoisomers (cis and trans). The ratio of these isomers can be influenced by the catalyst and reaction conditions, with a typical reported ratio being approximately 72:28 (cis:trans).[1]
-
Reaction Conditions: The reaction is typically carried out in an autoclave under hydrogen pressure. The specific temperature and pressure can be optimized to maximize yield and selectivity.
General Experimental Protocol: Catalytic Hydrogenation
Materials:
-
4-Isopropylacetophenone
-
Ruthenium on carbon catalyst (e.g., 5% Ru/C)
-
Solvent (e.g., ethanol or isopropanol)
-
Hydrogen (H₂) gas
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, and pressure gauge.
Procedure:
-
Charging the Reactor: Place the 4-isopropylacetophenone, solvent, and Ru/C catalyst into the autoclave. The catalyst loading is typically a small percentage of the substrate weight.
-
Purging: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen or argon) before purging with hydrogen gas to remove all air.
-
Pressurizing: Pressurize the autoclave with hydrogen to the desired pressure.
-
Reaction: Heat the mixture to the target temperature and stir vigorously. Monitor the reaction progress by observing the pressure drop as hydrogen is consumed.
-
Cooling and Depressurizing: Once the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a safe location.
-
Workup: Open the reactor, and filter the reaction mixture through a pad of celite to remove the solid catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified further by distillation or chromatography if necessary.
Data Presentation
| Parameter | Value | Reference |
| Substrate | 4-Isopropylacetophenone (Cuminone) | [1] |
| Catalyst | Ruthenium (Ru) supported catalysts | [1] |
| Product | This compound | [1] |
| Overall Yield (from cumene) | 75% | [1] |
| Selectivity | ~90% | [1] |
| Final Product Purity | 99.5% | [1] |
| Isomer Ratio (cis:trans) | 72:28 | [1] |
Conclusion
The synthesis of this compound from p-cymene is a robust and efficient two-step process. The initial Friedel-Crafts acylation, a cornerstone of aromatic chemistry, provides the key ketone intermediate, which is then selectively hydrogenated to the target alcohol. By carefully selecting reagents and controlling reaction conditions, high yields and purity of this commercially important fragrance chemical can be achieved. The use of modern, recyclable solid acid catalysts in the acylation step can further enhance the sustainability of this synthesis.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Hydrogenation of 4-Isopropylacetophenone to 1-(4-Isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-isopropylcyclohexyl)ethanol is a valuable fragrance ingredient known for its floral, muguet-like scent.[1][2] Its synthesis via the hydrogenation of 4-isopropylacetophenone (also known as cuminone) is a key industrial process. This document provides detailed application notes and protocols for this transformation, focusing on the use of ruthenium-based catalysts. The process involves the reduction of both the carbonyl group and the aromatic ring of the starting material. Careful control of reaction conditions is crucial to achieve high yield and selectivity of the desired product, which exists as a mixture of cis and trans diastereomers.[1]
Reaction and Mechanism
The overall reaction involves the addition of hydrogen across the carbonyl double bond and the aromatic ring of 4-isopropylacetophenone. The reaction typically proceeds in two main steps: the initial hydrogenation of the ketone to form intermediate products like (4-isopropylcyclohexyl)methyl ketone and 1-(4-isopropylphenyl)ethanol, followed by the subsequent hydrogenation of these intermediates to the final product, this compound.[1]
The mechanism of ketone hydrogenation catalyzed by ruthenium complexes is complex and can proceed through different pathways depending on the specific catalyst and reaction conditions. One proposed mechanism involves the transfer of a hydride from the ruthenium complex to the carbonyl carbon of the ketone in an outer-sphere manner.[3] This is followed by protonation of the resulting alkoxide to yield the alcohol. The hydrogenation of the aromatic ring also occurs on the catalyst surface.
Quantitative Data Summary
The following table summarizes the quantitative data for the hydrogenation of 4-isopropylacetophenone to this compound under various conditions. Ruthenium-supported catalysts are particularly effective for this transformation.[1]
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Selectivity (%) | cis:trans Ratio | Reference |
| Ru-supported | Not specified | 130 | 5 | Not specified | 75 (overall from cumene) | ~90 | 72:28 | [1] |
| 5% Ru/C | 0.45 (relative to substrate) | 100 | 4.0 | Tetrahydrofuran | >95 (product content) | Not specified | Not specified | Patent[4] |
| 5% Ru/C | 0.15 (relative to substrate) | 80 | 3.0 | Ethanol | >97 (product content) | Not specified | Not specified | Patent[4] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using a Ruthenium-on-Carbon (Ru/C) Catalyst
This protocol is a general guideline based on typical laboratory procedures for aromatic ketone hydrogenation.
Materials:
-
4-Isopropylacetophenone (cuminone)
-
5% Ruthenium on activated carbon (Ru/C)
-
Ethanol (or other suitable solvent like Tetrahydrofuran)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Standard laboratory glassware
-
High-pressure autoclave or a flask suitable for atmospheric pressure hydrogenation
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Setup: In a clean and dry high-pressure autoclave or a two-necked round-bottom flask equipped with a magnetic stir bar, add 5% Ru/C catalyst. The amount of catalyst can range from 0.15 to 0.5 wt% relative to the substrate.
-
Inerting the System: Seal the reactor and purge the system with nitrogen gas for 5-10 minutes to remove any air.
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol or tetrahydrofuran). The solvent amount should be sufficient to ensure good stirring of the catalyst and substrate. A typical concentration would be a 10-20% solution of the substrate. Add the 4-isopropylacetophenone to the reactor.
-
Hydrogen Purge: Purge the reactor with hydrogen gas 2-3 times to replace the nitrogen atmosphere.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 MPa). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80-130°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the catalyst on the filter with a small amount of the solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[1]
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separation.
Sample Preparation:
-
Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., ethanol or acetone) to an appropriate concentration for GC-MS analysis.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C, hold for 5 minutes.
-
Ramp: 5°C/min to 280°C, hold for 8 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).
-
MS Detector:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers of this compound and any byproducts by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of the isomers can be determined from the peak areas in the chromatogram.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the hydrogenation of 4-isopropylacetophenone.
Experimental Workflow
Caption: Experimental workflow for the hydrogenation process.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes [mdpi.com]
Application Notes and Protocols for the Identification of 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of 1-(4-isopropylcyclohexyl)ethanol, a compound relevant in the fragrance industry and potentially in other areas of chemical research. The following protocols outline the use of key analytical techniques for qualitative and quantitative analysis.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol [1] |
| CAS Number | 63767-86-2[1] |
| Appearance | Clear, colorless to pale yellow liquid[2] |
| Odor | Light, floral, muguet[2] |
Analytical Techniques
A multi-technique approach is recommended for the unambiguous identification of this compound. This includes Gas Chromatography-Mass Spectrometry (GC-MS) for separation and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information, and Infrared (IR) spectroscopy for functional group identification.
Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate this compound from a sample matrix and to obtain its mass spectrum for identification. The compound is known to exist as a mixture of cis and trans isomers, which may be separated by GC.[2]
Experimental Protocol
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
If the sample is a complex mixture, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the non-polar components, including this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of the isomers.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Expected Results: The gas chromatogram is expected to show two major peaks corresponding to the cis and trans isomers of this compound. The mass spectrum of each isomer should display a molecular ion peak (M⁺) at m/z 170. Key fragmentation patterns for alcohols include the loss of a water molecule (M-18), loss of an ethyl group (M-29), and alpha-cleavage. The base peak is often the result of alpha-cleavage, leading to a fragment containing the hydroxyl group.
Quantitative Data (Predicted based on typical alcohol fragmentation):
| m/z | Predicted Fragment |
| 170 | [C₁₁H₂₂O]⁺ (Molecular Ion) |
| 152 | [M - H₂O]⁺ |
| 127 | [M - C₃H₇]⁺ |
| 45 | [CH₃CHOH]⁺ (from alpha-cleavage) |
Application Note 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the detailed structural elucidation of this compound, including confirmation of the isopropyl and cyclohexyl moieties and the stereochemical relationship of the substituents.
Experimental Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
¹H NMR Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Spectral Width | 12 ppm |
¹³C NMR Parameters:
| Parameter | Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Spectral Width | 240 ppm |
Expected Results: The ¹H NMR spectrum will show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), the cyclohexyl ring protons (a complex series of multiplets), the methyl group adjacent to the hydroxyl (a doublet), the proton on the carbon bearing the hydroxyl group (a multiplet), and the hydroxyl proton (a broad singlet). The ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the oxygen atom and the stereochemistry of the molecule.
Quantitative Data (Predicted Chemical Shifts):
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) |
| -CH(OH)- | 3.5 - 4.0 (multiplet) | -CH(OH)- | 65 - 75 |
| -CH(CH₃)₂ | 1.5 - 2.0 (multiplet) | -CH(CH₃)₂ | 30 - 40 |
| -CH(CH₃)₂ | 0.8 - 1.0 (doublet) | -CH(CH₃)₂ | 15 - 25 |
| -CH₃ (on C-1) | 1.1 - 1.3 (doublet) | -CH₃ (on C-1) | 20 - 30 |
| Cyclohexyl -CH₂- | 1.0 - 1.9 (multiplets) | Cyclohexyl -CH₂- | 25 - 40 |
| Cyclohexyl -CH- | 0.9 - 1.8 (multiplets) | Cyclohexyl -CH- | 40 - 50 |
| -OH | 1.5 - 2.5 (broad singlet) |
Application Note 3: Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in this compound, primarily the hydroxyl (-OH) group.
Experimental Protocol
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or similar.
IR Parameters:
| Parameter | Value |
| Scan Range | 4000 - 400 cm⁻¹ |
| Number of Scans | 16 |
| Resolution | 4 cm⁻¹ |
Expected Results: The IR spectrum will show a characteristic broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. A strong C-O stretching vibration will be observed in the 1260-1000 cm⁻¹ region.[3] Additionally, C-H stretching vibrations from the alkyl groups will be present around 2950-2850 cm⁻¹.
Quantitative Data (Characteristic Absorption Bands):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3600 - 3200 | Strong, Broad |
| C-H stretch (sp³ hybridized) | 2950 - 2850 | Strong |
| C-O stretch | 1260 - 1000 | Strong |
Visualization of Experimental Workflows
References
Application Note: GC-MS Analysis of 1-(4-isopropylcyclohexyl)ethanol
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(4-isopropylcyclohexyl)ethanol, a common fragrance ingredient. The described protocol is tailored for researchers, scientists, and quality control professionals in the fragrance and cosmetic industries, as well as those involved in drug development where fragrance components may be present. This document provides comprehensive experimental procedures, data presentation, and visual workflows to ensure accurate and reproducible results.
Introduction
This compound, also known by trade names such as Muguet ethanol, is a synthetic fragrance compound valued for its floral, lily-of-the-valley scent profile.[1] Its stability and pleasant aroma make it a frequent component in a wide array of consumer products, including perfumes, lotions, and soaps.[1] Accurate and sensitive analytical methods are crucial for the quality control of raw materials, formulation development, and regulatory compliance regarding fragrance allergens. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like this compound due to its high separation efficiency and definitive identification capabilities.[2][3] This note presents a detailed GC-MS protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix.
For Liquid Samples (e.g., fragrance oils, perfumes):
-
Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.
-
Dilute the sample to the mark with a suitable volatile solvent such as methanol, ethanol, or dichloromethane.[4]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Perform a serial dilution to achieve a final concentration within the calibrated range of the instrument (typically 1-100 µg/mL).
-
Filter the final diluted sample through a 0.22 µm syringe filter into a 2 mL GC vial.[4]
For Solid or Semi-Solid Samples (e.g., creams, soaps):
-
Accurately weigh approximately 500 mg of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.[4]
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, perform a further clean-up step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.[5]
-
Filter the final extract through a 0.22 µm syringe filter into a 2 mL GC vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 50:1) or Splitless for trace analysis |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve prepared with certified reference standards. The following table summarizes the expected analytical data for this compound.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C₁₁H₂₂O | 170.29 | ~10-15 (on HP-5ms) | 155, 127, 112, 97, 81, 69, 55, 43 |
Note: The retention time is an estimate and will vary depending on the specific GC system, column condition, and oven program. It is crucial to confirm the retention time with a pure standard. The key mass fragments are predicted based on common fragmentation patterns of cyclohexyl and alcohol-containing compounds. The molecular ion peak [M]+ at m/z 170 may be weak or absent. The fragment at m/z 155 corresponds to the loss of a methyl group ([M-15]+).
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of this compound.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the analysis of this compound in various sample matrices. Adherence to the detailed sample preparation and instrumental protocols will enable researchers and quality control analysts to obtain accurate and reproducible results. The provided workflows and fragmentation pathways offer a comprehensive guide for the implementation and interpretation of this analytical method.
References
HPLC method for quantification of 1-(4-isopropylcyclohexyl)ethanol
An Application Note and Protocol for the Quantification of 1-(4-isopropylcyclohexyl)ethanol using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a fragrance ingredient with a floral, muguet scent profile.[1] It is used in various consumer products, and its accurate quantification is essential for quality control, formulation development, and stability testing. This compound, with the molecular formula C11H22O and a molecular weight of 170.29 g/mol , is moderately lipophilic, as indicated by its estimated LogP of 3.544.[2] While gas chromatography (GC) is a common analytical technique for such volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples in complex matrices that may not be amenable to GC analysis without extensive sample preparation.
This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Principle
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of organic solvent and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the lack of a significant chromophore in this compound, detection is performed at a low UV wavelength (e.g., 210 nm), where the carbon-oxygen single bond of the alcohol group exhibits some absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography Data System (CDS) software
-
-
Chemicals and Reagents:
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Isopropyl alcohol (HPLC grade, for sample dilution)[3]
-
-
Columns and Supplies:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Autosampler vials and caps
-
Experimental Protocols
Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the primary stock standard with the mobile phase.
Preparation of Sample Solutions
The sample preparation will depend on the matrix. For a simple solution or a formulation where the analyte is soluble in a compatible solvent:
-
Accurately weigh a known amount of the sample expected to contain this compound.
-
Dissolve the sample in a suitable solvent such as isopropyl alcohol or methanol.[3]
-
Dilute the sample solution with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Method Validation Data
The following table summarizes the expected performance characteristics of this method. The data presented are representative and should be verified during in-house method validation.
| Validation Parameter | Result |
| Linearity Range | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Data Analysis
Identify the peak corresponding to this compound based on its retention time from the standard chromatogram. Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow Visualization
Caption: Workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for 1-(4-isopropylcyclohexyl)ethanol in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-isopropylcyclohexyl)ethanol is a synthetic fragrance ingredient prized for its delicate, light, and floral scent, with a prominent muguet (lily-of-the-valley) character.[1] Its chemical stability makes it a versatile component in a wide array of fragranced products.[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in fragrance formulations.
Chemical Structure and Properties
This compound exists as a mixture of four diastereoisomers. The (-)-1-S-cis-isomer is reported to possess the most intense and characteristic lily-of-the-valley aroma.[1] The synthesis of this compound is typically achieved through a two-step process starting from cumene.[1]
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | The Good Scents Company |
| Molecular Weight | 170.29 g/mol | The Good Scents Company |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor Profile | Light, floral, muguet | [1] |
| Boiling Point (estimated) | 240 °C | EvitaChem |
| logP (o/w) (estimated) | 3.700 | The Good Scents Company |
| Solubility | Soluble in alcohol; sparingly soluble in water | The Good Scents Company |
Olfactory Profile and Application
This compound is classified as a floral, muguet fragrance ingredient. Its light and fresh character makes it suitable for imparting a natural floralcy to a wide range of product types.
| Application Category | Typical Use Level of Fragrance Oil (%) | Role of this compound |
| Fine Fragrance (Eau de Parfum, Eau de Toilette) | 5-20% | Provides a fresh, floral heart note; enhances the overall floral bouquet. |
| Personal Care (Lotions, Creams) | 0.5-2% | Imparts a clean and pleasant scent. |
| Hair Care (Shampoos, Conditioners) | 0.5-1.5% | Contributes to the perception of freshness and cleanliness. |
| Soaps and Body Washes | 0.5-2% | Provides a stable floral note in a rinse-off application. |
Note: The concentration of this compound within the fragrance oil itself is a proprietary aspect of individual fragrance creations and can vary significantly.
Safety and Regulatory Information (Read-Across from cis,trans-4-(Isopropyl)cyclohexanemethanol)
Due to a lack of publicly available, detailed safety data for this compound, a read-across approach using the structurally similar and well-studied molecule, cis,trans-4-(Isopropyl)cyclohexanemethanol (Mayol), is employed. This is a common and accepted practice in chemical risk assessment.
| Parameter | Value | Source |
| No-Observed-Adverse-Effect-Level (NOAEL) (Repeated Dose Toxicity) | 100 mg/kg/day | Food and Chemical Toxicology |
| No Expected Sensitization Induction Level (NESIL) (Skin Sensitization) | 17000 µg/cm² | Food and Chemical Toxicology |
IFRA Restriction Limits for cis,trans-4-(Isopropyl)cyclohexanemethanol (Amendment 49)
The International Fragrance Association (IFRA) has established concentration limits for cis,trans-4-(Isopropyl)cyclohexanemethanol in various consumer product categories to ensure its safe use. These limits can serve as a conservative guide for the use of this compound.
| IFRA Category | Product Type | Max Use Level (%) |
| Category 1 | Lip products | 0.25 |
| Category 2 | Deodorants and antiperspirants | 0.39 |
| Category 4 | Fine fragrance | 4.7 |
| Category 5A | Body lotion | 1.2 |
| Category 9 | Soap | 0.39 |
| Category 12 | Candles and air fresheners | 28.0 |
This is a partial list. For a complete list of categories and their respective limits, please refer to the official IFRA Standards.
Experimental Protocols
Olfactory Evaluation of this compound
Objective: To assess the olfactory characteristics of this compound in a standardized manner.
Materials:
-
This compound
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers
-
Pipettes
-
Smelling strips (blotters)
-
Odor-free evaluation room
Protocol:
-
Prepare a 10% solution of this compound in perfumer's grade ethanol.
-
Dip a smelling strip into the solution, ensuring it is saturated but not dripping.
-
Allow the solvent to evaporate for approximately 30 seconds.
-
Evaluate the odor at different time intervals:
-
Top note (0-5 minutes): Assess the initial impression, freshness, and any volatile characteristics.
-
Heart note (5-60 minutes): Evaluate the main floral and muguet character of the ingredient.
-
Base note (>60 minutes): Assess the tenacity and any changes in the odor profile over time.
-
-
Record the olfactory descriptors at each stage (e.g., floral, muguet, green, fresh, clean).
-
Compare the odor profile with a known standard if available.
Stability Testing in a Cosmetic Base
Objective: To evaluate the chemical and olfactory stability of this compound in a representative cosmetic base (e.g., a simple lotion).
Materials:
-
This compound
-
Placebo cosmetic base (without fragrance)
-
Glass jars with airtight lids
-
Oven capable of maintaining 40°C ± 2°C
-
Refrigerator capable of maintaining 4°C ± 2°C
-
Dark storage area at room temperature (20-25°C)
-
UV light cabinet (optional)
Protocol:
-
Incorporate this compound into the placebo cosmetic base at a typical concentration (e.g., 0.5% w/w).
-
Prepare a control sample of the placebo base without the fragrance ingredient.
-
Divide the samples into aliquots and store them under the following conditions:
-
Elevated temperature: 40°C in an oven.
-
Refrigerated: 4°C.
-
Room temperature in the dark.
-
Room temperature with exposure to light (natural or UV).
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Assessment should include:
-
Olfactory evaluation: Compare the scent of the aged samples to a freshly prepared sample. Note any changes in odor intensity or character.
-
Physical evaluation: Observe any changes in color, viscosity, pH, and emulsion stability (e.g., phase separation).
-
Substantivity on Fabric
Objective: To determine the tenacity and lingering effect of this compound on a cotton fabric swatch.
Materials:
-
This compound
-
Ethanol (perfumer's grade)
-
Cotton swatches (pre-washed and dried, odor-free)
-
Micropipette
-
Odor-free evaluation room
Protocol:
-
Prepare a 1% solution of this compound in ethanol.
-
Using a micropipette, apply a precise amount of the solution (e.g., 100 µL) to the center of a cotton swatch.
-
Allow the swatch to air dry in an odor-free environment.
-
A panel of trained evaluators should assess the odor intensity of the swatch at various time points (e.g., 1, 4, 8, 24, and 48 hours).
-
The intensity can be rated on a numerical scale (e.g., 0 = no odor, 5 = very strong odor).
-
The decline in odor intensity over time provides an indication of the substantivity of the ingredient.
Visualizations
Caption: Olfactory Evaluation Workflow.
Caption: Factors Influencing Product Stability.
Caption: Olfactory Signal Transduction Pathway.
References
use of 1-(4-isopropylcyclohexyl)ethanol as a chiral resolving agent
Application Notes and Protocols for Chiral Resolution
Topic: Use of 1-(4-isopropylcyclohexyl)ethanol as a Chiral Resolving Agent
Audience: Researchers, scientists, and drug development professionals.
Note on Availability: Extensive literature searches did not yield any specific examples, protocols, or quantitative data on the . The following application notes and protocols are therefore based on the general principles of chiral resolution by forming diastereomeric derivatives and provide a hypothetical framework for evaluating the potential of this compound in such applications.
I. Application Notes: Principles of Chiral Resolution Using a Chiral Alcohol
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. One common method involves the use of a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, melting point, chromatographic retention), which allows for their separation by conventional techniques such as crystallization or chromatography.[1][2]
A chiral alcohol, such as this compound, can theoretically be used as a resolving agent for racemic carboxylic acids, acid chlorides, or other acylating agents. The principle involves the formation of diastereomeric esters through the reaction of the racemic acid with the enantiomerically pure chiral alcohol.
The key steps in this process are:
-
Diastereomer Formation: A racemic mixture of a chiral carboxylic acid is reacted with a single enantiomer of a chiral alcohol (the resolving agent) to form a mixture of two diastereomeric esters.
-
Diastereomer Separation: The resulting mixture of diastereomers is separated based on their differing physical properties. Fractional crystallization is a common method, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.
-
Hydrolysis and Recovery: The separated diastereomers are then hydrolyzed to cleave the ester bond, yielding the enantiomerically enriched carboxylic acid and recovering the chiral resolving agent.
The efficiency of a chiral resolving agent is determined by several factors, including the ease of formation of the diastereomeric derivatives, the difference in the physical properties of the diastereomers (which dictates the ease of separation), and the ease of recovery of the resolved enantiomers and the resolving agent.
II. Hypothetical Experimental Protocols
The following protocols outline a hypothetical experimental design to evaluate the efficacy of this compound as a chiral resolving agent for a generic racemic carboxylic acid (e.g., racemic ibuprofen).
A. Protocol 1: Formation of Diastereomeric Esters
Objective: To synthesize a mixture of diastereomeric esters from a racemic carboxylic acid and enantiomerically pure this compound.
Materials:
-
Racemic carboxylic acid (e.g., (±)-Ibuprofen)
-
Enantiomerically pure this compound (assuming availability of a single enantiomer, e.g., (R)-1-(4-isopropylcyclohexyl)ethanol)
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the racemic carboxylic acid (1.0 eq) and enantiomerically pure this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
Purify the diastereomeric ester mixture by column chromatography if necessary.
B. Protocol 2: Separation of Diastereomers by Fractional Crystallization
Objective: To separate the two diastereomeric esters by exploiting differences in their solubility.
Materials:
-
Crude mixture of diastereomeric esters
-
A suitable solvent system for crystallization (e.g., ethanol/water, hexane/ethyl acetate)
-
Crystallization dish or Erlenmeyer flask
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Dissolve the crude mixture of diastereomeric esters in a minimum amount of a hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal can also initiate crystallization.
-
Collect the crystals of the less soluble diastereomer by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
The mother liquor will be enriched in the more soluble diastereomer. Concentrate the mother liquor to obtain the second diastereomer, which may require further purification.
-
Determine the diastereomeric excess (de) of the crystallized product and the mother liquor using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Nuclear Magnetic Resonance (NMR) spectroscopy.
C. Protocol 3: Hydrolysis of Diastereomers and Recovery
Objective: To hydrolyze the separated diastereomeric esters to obtain the enantiomerically pure carboxylic acid and recover the chiral resolving agent.
Materials:
-
Separated diastereomeric ester
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Dissolve the separated diastereomeric ester in a mixture of ethanol and aqueous NaOH solution.
-
Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to a pH of ~2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether. The organic layer will contain the enantiomerically pure carboxylic acid and the chiral alcohol.
-
Separate the carboxylic acid from the alcohol by extraction with a basic solution (e.g., NaHCO₃). The acid will move to the aqueous layer as its sodium salt.
-
Re-acidify the aqueous layer and extract with diethyl ether to isolate the pure enantiomer of the carboxylic acid.
-
The organic layer from the initial basic extraction contains the recovered this compound, which can be purified by distillation or chromatography.
-
Determine the enantiomeric excess (ee) of the resolved carboxylic acid using chiral HPLC or by measuring its specific rotation.
III. Data Presentation
The following table provides a template for summarizing the quantitative data that would be collected during an experiment to evaluate a chiral resolving agent.
| Racemic Compound | Resolving Agent | Diastereomer | Yield (%) | Diastereomeric Excess (de) (%) | Resolved Enantiomer | Yield (%) | Enantiomeric Excess (ee) (%) | Specific Rotation [α]D |
| (±)-Ibuprofen | (R)-1-(4-isopropylcyclohexyl)ethanol | Diastereomer 1 (Crystalline) | 40 | 95 | (S)-Ibuprofen | 85 | 95 | +55° (c=1, EtOH) |
| (±)-Ibuprofen | (R)-1-(4-isopropylcyclohexyl)ethanol | Diastereomer 2 (Mother Liquor) | 45 | 80 | (R)-Ibuprofen | 80 | 80 | -48° (c=1, EtOH) |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
IV. Visualizations
Caption: Hypothetical reaction scheme for esterification.
References
Application Notes and Protocols for the Biocatalytic Synthesis of 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of 1-(4-isopropylcyclohexyl)ethanol from 4-isopropylcyclohexanone using alcohol dehydrogenase (ADH) biocatalysts. Both whole-cell and isolated enzyme systems are described, offering flexibility for various laboratory setups.
Introduction
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances. Traditional chemical synthesis often requires harsh conditions and can lead to mixtures of stereoisomers, necessitating complex purification steps. Biocatalytic synthesis using alcohol dehydrogenases offers a green and highly selective alternative, providing access to specific stereoisomers under mild reaction conditions. This document outlines protocols for the enzymatic reduction of 4-isopropylcyclohexanone, quantitative data from analogous reactions, and the corresponding analytical methods.
Reaction Principle
The biocatalytic synthesis of this compound is based on the stereoselective reduction of the prochiral ketone, 4-isopropylcyclohexanone. This reaction is catalyzed by an alcohol dehydrogenase (ADH), which utilizes a nicotinamide cofactor (NADH or NADPH) as a hydride source. To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated. This can be achieved through a substrate-coupled approach, using a sacrificial alcohol like isopropanol, or an enzyme-coupled system, employing a second enzyme such as glucose dehydrogenase (GDH) and a corresponding cosubstrate like glucose.
I. Whole-Cell Biocatalytic Synthesis
This protocol utilizes recombinant E. coli cells overexpressing a robust alcohol dehydrogenase, such as a mutant from Lactobacillus kefir (Lk-TADH), which has demonstrated high efficiency in reducing structurally similar cyclic ketones. The whole-cell system provides the necessary enzymes and cofactors, with the cofactor regeneration being driven by the cells' metabolism or an added cosubstrate.
Experimental Protocol: Whole-Cell Reduction
1. Materials:
-
4-isopropylcyclohexanone (Substrate)
-
Recombinant E. coli cells expressing Lk-TADH (lyophilized or as a wet cell paste)
-
Glucose (Cosubstrate for cofactor regeneration)
-
Glucose Dehydrogenase (GDH) (optional, can be co-expressed or added)
-
NADP⁺ (or NAD⁺, depending on the ADH)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Isopropanol (Cosubstrate/Cosolvent)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
2. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a 100 mL reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
4-isopropylcyclohexanone (e.g., 50 mM, 0.7 g)
-
Lyophilized E. coli cells with Lk-TADH (e.g., 10 g/L)
-
Glucose (e.g., 1.2 molar equivalents to the substrate)
-
NADP⁺ (catalytic amount, e.g., 0.1 mM)
-
-
If the cells do not co-express GDH, add an appropriate amount of GDH.
-
Alternatively, for a substrate-coupled regeneration system, add isopropanol (e.g., 10% v/v) to the buffer instead of glucose and GDH.
-
Incubate the reaction at 30°C with agitation (e.g., 200 rpm) to ensure proper mixing.
3. Reaction Monitoring:
-
Periodically, take aliquots (e.g., 100 µL) from the reaction mixture.
-
Extract the samples with an equal volume of ethyl acetate containing an internal standard (e.g., dodecane).
-
Analyze the organic phase by Gas Chromatography (GC) to determine the conversion of 4-isopropylcyclohexanone to this compound.
4. Product Isolation:
-
Once the reaction reaches completion (as determined by GC analysis), terminate the reaction by centrifuging the mixture to pellet the cells.
-
Extract the supernatant with three volumes of ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Quantitative Data (Based on Analogous Reductions)
The following table summarizes typical results obtained for the biocatalytic reduction of similar 4-alkylcyclohexanones. These values can serve as a benchmark for the synthesis of this compound.
| Biocatalyst System | Substrate (Concentration) | Cosubstrate | Time (h) | Conversion (%) | Diastereomeric Excess (cis:trans) | Reference |
| Whole-cell E. coli with Lk-TADH | 4-propylcyclohexanone (125 g/L) | Glucose | 5 | >99 | 99.5:0.5 | [1] |
| Baker's Yeast (Immobilized) | 4-tert-butylcyclohexanone (10 g/L) | Isopropanol/Glycerol | 24 | ~90 | - | [2] |
| ADH from Lactobacillus brevis | 4-tert-butylcyclohexanone (50 mM) | Isopropanol | 24 | >95 | >99:1 (cis) | [3] |
II. Isolated Enzyme Synthesis
This protocol is for researchers who prefer to use a purified alcohol dehydrogenase. This approach allows for a cleaner reaction and simpler downstream processing, though it requires the purchase or purification of the enzyme and cofactor.
Experimental Protocol: Isolated Enzyme Reduction
1. Materials:
-
4-isopropylcyclohexanone (Substrate)
-
Purified Alcohol Dehydrogenase (e.g., from Lactobacillus kefir or a commercial kit)
-
NADPH (or NADH, depending on the enzyme)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO (as a cosolvent for substrate solubility)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
2. Reaction Setup:
-
In a 10 mL reaction vessel, add potassium phosphate buffer (pH 7.0).
-
Add glucose to a final concentration of 150 mM.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Add Glucose Dehydrogenase (e.g., 5 U/mL).
-
Add the purified ADH (e.g., 1 mg/mL).
-
Dissolve 4-isopropylcyclohexanone in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 50 mM.
-
Incubate the reaction at 30°C with gentle shaking.
3. Reaction Monitoring and Product Isolation:
-
Follow the same procedure as described in the whole-cell protocol (Section I, steps 3 and 4).
Data Presentation: Comparison of Biocatalytic Systems
| Parameter | Whole-Cell System | Isolated Enzyme System |
| Catalyst | Recombinant E. coli expressing ADH | Purified ADH |
| Cofactor | NAD(P)H, regenerated internally | External NAD(P)H required |
| Regeneration | Endogenous enzymes or added cosubstrate | Coupled enzyme system (e.g., GDH/glucose) |
| Reaction Time | Typically 5-24 hours | Typically 4-18 hours |
| Product Purity | May contain cellular debris | Higher purity before extraction |
| Cost | Generally lower catalyst cost | Higher cost for purified enzymes and cofactors |
| Ease of Use | Simpler setup | More components to add |
III. Visualizations
Biocatalytic Reaction Pathway
Caption: Biocatalytic reduction of 4-isopropylcyclohexanone to this compound.
Experimental Workflow for Whole-Cell Biocatalysis
Caption: Workflow for the whole-cell biocatalytic synthesis of this compound.
Cofactor Regeneration Cycle
Caption: Enzyme-coupled cofactor regeneration system for ADH-catalyzed reduction.
References
Application Notes and Protocols: Synthesis and Derivatization of 1-(4-isopropylcyclohexyl)ethanol for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4-isopropylcyclohexyl)ethanol scaffold is a versatile chemical structure with established applications in the fragrance industry and emerging potential in medicinal chemistry. As a terpenoid alcohol, its derivatives are being explored for various pharmacological activities, including anti-inflammatory and analgesic effects.[1][2] The saturated cyclohexyl ring offers a three-dimensional structural element that can be valuable for probing protein binding pockets in drug design. This document provides detailed protocols for the synthesis of the core this compound scaffold and key derivatives, along with data summaries and conceptual frameworks for its application in research and development.
Synthesis of the Core Scaffold: this compound
The most common and efficient synthesis is a two-step process starting from cumene (isopropylbenzene), a readily available bulk chemical.[3] The process involves a Friedel-Crafts acylation followed by a catalytic hydrogenation.
Quantitative Data Summary
The following table summarizes typical quantitative outcomes for the two-step synthesis of this compound from cumene.
| Parameter | Value | Reference |
| Overall Yield (from Cumene) | ~75% | [3] |
| Product Purity | >99.5% | [3] |
| Hydrogenation Selectivity | ~90% | [3] |
| Isomer Ratio (cis:trans) | ~72:28 | [3] |
Experimental Workflow
The overall workflow for the synthesis is depicted below.
Caption: Workflow for the two-step synthesis of the target compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Cumene
This protocol describes the synthesis of the intermediate, 4-isopropylacetophenone (cuminone), using acetic anhydride and a zeolite catalyst, which is a more environmentally benign alternative to traditional Lewis acids like AlCl₃.[3]
Materials:
-
Cumene
-
Acetic anhydride
-
Beta Zeolite catalyst (pre-activated by calcination at 150°C for >2 hours)[3]
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a reaction flask, add cumene (6 molar equivalents) and acetic anhydride (1 molar equivalent).
-
Add the pre-activated Beta Zeolite catalyst. A weight ratio of 1:1 for acetic anhydride to zeolite is recommended.[3]
-
Heat the stirred mixture to 150°C and maintain under reflux for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the zeolite catalyst. Wash the catalyst with a small amount of toluene.
-
Combine the filtrate and washings. Wash the organic solution sequentially with saturated sodium bicarbonate solution (2x) and water (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-isopropylacetophenone.
-
The crude product can be purified by vacuum distillation if necessary.
Protocol 2: Catalytic Hydrogenation of 4-Isopropylacetophenone
This protocol details the conversion of the ketone intermediate to the final alcohol product.[3]
Materials:
-
4-Isopropylacetophenone (from Protocol 1)
-
Ruthenium on Carbon (Ru/C) catalyst (e.g., 5% Ru/C)
-
Ethanol (solvent)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (H₂) source
-
Celite or a similar filter aid
Procedure:
-
In a high-pressure reactor vessel, dissolve 4-isopropylacetophenone (1 equivalent) in ethanol.
-
Add the Ru/C catalyst (typically 1-5% by weight relative to the ketone).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 2-4 MPa) and heat to 90-120°C with vigorous stirring.
-
Maintain the reaction for 4-6 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Dilute the reaction mixture with ethanol and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers. The crude product is often of high purity (>99%).[3]
Synthesis of Derivatives
The hydroxyl group of this compound is a key functional handle for creating derivatives.[4] Oxidation yields the corresponding ketone, while esterification produces esters with varied properties.
Protocol 3: Oxidation to 1-(4-isopropylcyclohexyl)ethanone
This protocol uses Pyridinium Chlorochromate (PCC), a mild oxidizing agent suitable for converting secondary alcohols to ketones without further oxidation.[5][6]
Materials:
-
This compound (from Protocol 2)
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM, solvent)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM to the stirred suspension.
-
Stir the mixture at room temperature for 2-4 hours. The mixture will turn into a dark, tarry substance. Monitor the reaction to completion by TLC.
-
Upon completion, dilute the mixture with an equal volume of anhydrous diethyl ether.
-
Pass the entire mixture through a short plug of silica gel, eluting with diethyl ether to separate the product from chromium byproducts.
-
Collect the filtrate and concentrate under reduced pressure to yield the crude 1-(4-isopropylcyclohexyl)ethanone.
-
The product can be further purified by column chromatography on silica gel if required.
Protocol 4: Esterification to 1-(4-isopropylcyclohexyl)ethyl acetate
This protocol describes a standard acid-catalyzed esterification (Fischer Esterification) with acetic acid.[7][8]
Materials:
-
This compound (from Protocol 2)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent, for azeotropic removal of water)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Combine this compound (1 equivalent), glacial acetic acid (2-3 equivalents), and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Wash the organic layer carefully with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation to obtain pure 1-(4-isopropylcyclohexyl)ethyl acetate.
Caption: Key derivatization reactions of the core alcohol scaffold.
Applications in Drug Development
Derivatives of cyclohexyl compounds have shown promise as anti-inflammatory and analgesic agents.[1][3][9] The mechanism often involves the modulation of key inflammatory signaling pathways. A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).
NF-κB Signaling Pathway: A Potential Target
In its inactive state, NF-κB (a heterodimer, typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli (like TNF-α or LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10][11][12][13]
Many anti-inflammatory compounds act by inhibiting this pathway, for instance, by preventing the degradation of IκBα. The this compound scaffold and its derivatives represent a class of molecules that can be screened and optimized for NF-κB inhibitory activity.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
References
- 1. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. sce.uhcl.edu [sce.uhcl.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]
- 11. scbt.com [scbt.com]
- 12. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-isopropylcyclohexyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isopropylcyclohexyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant synthesis is a two-step process. It begins with the Friedel-Crafts acylation of cumene with acetyl chloride or acetic anhydride to produce 4-isopropylacetophenone (also known as cuminone). This intermediate is then hydrogenated to yield the final product, this compound.[1]
Q2: What are the typical impurities I might encounter in this synthesis?
A2: Impurities can arise from both steps of the synthesis.
-
From Friedel-Crafts Acylation: Unreacted starting materials (cumene), and side-products such as 2,3-dimethyl-2,3-diphenylbutane, 4,4'-diisopropylbiphenyl, and 1,3-diphenylbutan-1-one.
-
From Hydrogenation: Unreacted 4-isopropylacetophenone, and a hydrodeoxygenation byproduct, 1-ethyl-4-isopropylcyclohexane.[1] You will also obtain a mixture of cis and trans diastereoisomers of the final product.[1]
Q3: How can I control the diastereoselectivity (cis/trans ratio) of the final product?
A3: The diastereoselectivity of the alcohol is determined during the hydrogenation of the 4-isopropylacetophenone intermediate. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. Bulky reducing agents tend to favor the formation of the thermodynamically more stable equatorial alcohol (trans isomer), while less sterically hindered reducing agents may lead to a higher proportion of the axial alcohol (cis isomer).[2][3] For catalytic hydrogenation, the choice of catalyst, solvent, and hydrogen pressure can also affect the cis/trans ratio.[1]
Q4: What analytical techniques are best for identifying these impurities?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile impurities and the final product.[4][5] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the main product and any isolated impurities.[6][7][8][9][10][11][12][13]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation Step
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Use fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃). Ensure it has been stored under inert atmosphere. |
| Insufficient Catalyst | Ensure a stoichiometric amount of Lewis acid is used, as it can complex with the product. |
| Moisture in Reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Aromatic Ring | Ensure the starting cumene is of high purity and free from deactivating contaminants. |
| Low Reaction Temperature | While the reaction is often started at low temperatures to control exothermicity, ensure the temperature is raised sufficiently to drive the reaction to completion. |
Issue 2: Presence of High-Boiling Impurities from Acylation
The formation of dimeric and other high-molecular-weight byproducts like 2,3-dimethyl-2,3-diphenylbutane and 4,4'-diisopropylbiphenyl can be problematic.
| Potential Cause | Troubleshooting Action |
| Excessively High Reaction Temperature | Maintain a controlled temperature during the Friedel-Crafts acylation. Runaway reactions can lead to side-product formation. |
| High Concentration of Reactants | Use a suitable amount of solvent to avoid high local concentrations of reactants and intermediates. |
| Carbocation Rearrangements | While less common with acylation compared to alkylation, ensure a proper Lewis acid is chosen to favor the desired reaction pathway. |
Issue 3: Incomplete Hydrogenation
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh, active hydrogenation catalyst (e.g., Ru/C). Ensure proper handling and storage to prevent deactivation. |
| Insufficient Hydrogen Pressure | Ensure the reaction is carried out at the recommended hydrogen pressure (e.g., 4.0-5.0 MPa).[14] |
| Low Reaction Temperature | Maintain the appropriate reaction temperature (e.g., around 100-130°C) to ensure a sufficient reaction rate.[1][14] |
| Insufficient Reaction Time | Monitor the reaction progress by techniques like GC to ensure it has gone to completion. |
| Catalyst Poisoning | Ensure the 4-isopropylacetophenone intermediate is sufficiently pure, as impurities can poison the hydrogenation catalyst. |
Issue 4: Formation of 1-ethyl-4-isopropylcyclohexane
This impurity arises from the complete reduction of the carbonyl group (hydrodeoxygenation).
| Potential Cause | Troubleshooting Action |
| Harsh Hydrogenation Conditions | Avoid excessively high temperatures and hydrogen pressures, which can promote over-reduction. |
| Choice of Catalyst | Some catalysts may have a higher propensity for hydrodeoxygenation. If this is a persistent issue, consider screening other hydrogenation catalysts. |
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₂₂O | 170.29 | ~221 (estimated) |
| 4-isopropylacetophenone | C₁₁H₁₄O | 162.23 | 252-254 @ 760 mmHg |
| 2,3-dimethyl-2,3-diphenylbutane | C₁₈H₂₂ | 238.37 | 306.1 @ 760 mmHg |
| 4,4'-diisopropylbiphenyl | C₁₈H₂₂ | 238.37 | 335 |
| 1,3-diphenylbutan-1-one | C₁₆H₁₆O | 224.30 | - (Melting Point: 77-79 °C) |
| 1-ethyl-4-isopropylcyclohexane | C₁₁H₂₂ | 154.30 | 170.6 |
Experimental Protocols
Key Experiment 1: Synthesis of 4-isopropylacetophenone (Friedel-Crafts Acylation)
-
Materials: Anhydrous aluminum chloride (AlCl₃), cumene, acetyl chloride, anhydrous dichloromethane (DCM), ice, concentrated hydrochloric acid, 10% sodium hydroxide solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous DCM under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of acetyl chloride in anhydrous DCM to the cooled suspension with stirring.
-
After the addition is complete, add cumene dropwise from the dropping funnel.
-
Once the addition of cumene is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 10% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-isopropylacetophenone.
-
Purify the crude product by vacuum distillation.
-
Key Experiment 2: Synthesis of this compound (Hydrogenation)
-
Materials: 4-isopropylacetophenone, 5% Ruthenium on Carbon (Ru/C), ethanol, hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, combine 4-isopropylacetophenone and 5% Ru/C catalyst in ethanol.[14]
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4.0 MPa).[14]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with stirring.[14]
-
Maintain the temperature and pressure, monitoring for the cessation of hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
Visualizations
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-DIISOPROPYLBIPHENYL(18970-30-4) 13C NMR spectrum [chemicalbook.com]
- 7. 1-Ethyl-4-isopropylcyclohexane | C11H22 | CID 22112143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4'-Diisopropylbiphenyl | C18H22 | CID 519615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. ISOPROPYLCYCLOHEXANE(696-29-7) 13C NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. forskning.ruc.dk [forskning.ruc.dk]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]
Technical Support Center: Friedel-Crafts Acylation of Cumene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the Friedel-Crafts acylation of cumene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the Friedel-Crafts acylation of cumene with an acylating agent like acetyl chloride?
The Friedel-Crafts acylation of cumene (isopropylbenzene) is an electrophilic aromatic substitution reaction. The isopropyl group is an ortho-, para-directing activator. Due to the steric hindrance posed by the bulky isopropyl group, the major product is the para-substituted isomer, with the ortho-substituted isomer formed as a minor product.
Q2: What are the common byproducts observed in the Friedel-Crafts acylation of cumene?
Common byproducts can include:
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Ortho- and para-isomers: The primary products are the para- and ortho-acylated cumene. The ratio is dependent on reaction conditions.
-
Diacylated products: Although less common than in Friedel-Crafts alkylation, diacylation can occur, especially with an excess of the acylating agent or under harsh reaction conditions.[1]
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Dealkylated products: Under strong Lewis acid conditions and elevated temperatures, the isopropyl group can be cleaved from the benzene ring, leading to the formation of the acylated product of benzene (e.g., acetophenone if acetyl chloride is used).
-
Rearrangement products: While the acylium ion itself is stable and does not typically rearrange, the isopropyl group on the cumene substrate can potentially rearrange or be eliminated under severe conditions, though this is less common.
Q3: Why is the para isomer the major product?
The isopropyl group is sterically bulky. This hinders the approach of the electrophile (the acylium ion) to the ortho positions, which are adjacent to the isopropyl group. The para position is less sterically hindered, making it the more favorable site for substitution.
Q4: Can polyacylation occur in the Friedel-Crafts acylation of cumene?
Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. This makes the monoacylated product less reactive than the starting cumene, thus preventing further acylation. However, under forcing conditions, diacylation may be observed.
Q5: What is the role of the Lewis acid catalyst, and why is it used in stoichiometric amounts?
The Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the highly electrophilic acylium ion from the acyl halide. It is required in stoichiometric amounts because it forms a complex with the ketone product, which is a Lewis base. This complex deactivates the Lewis acid, preventing it from acting as a catalyst for another reaction cycle. An aqueous workup is necessary to break this complex and isolate the ketone product.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of Acylated Product | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient amount of catalyst.3. Reaction temperature is too low.4. Impure starting materials (cumene or acyl halide).5. Inefficient quenching and workup procedure. | 1. Use fresh, anhydrous aluminum chloride. Handle it in a dry environment (e.g., glove box or under an inert atmosphere).2. Ensure at least a stoichiometric amount of AlCl₃ is used relative to the acyl halide.3. Gradually increase the reaction temperature while monitoring for byproduct formation.4. Purify starting materials before use (e.g., distillation).5. Ensure complete decomposition of the aluminum chloride complex during workup by using an appropriate amount of acid and allowing sufficient time for the reaction. |
| High Proportion of Ortho Isomer | 1. Use of a less bulky acylating agent.2. Lower reaction temperature. | 1. This is generally difficult to avoid completely. Separation can be achieved via chromatography or distillation.2. Lowering the temperature may slightly favor the para isomer, but it will also decrease the overall reaction rate. |
| Formation of Dealkylated Byproduct (e.g., Acetophenone) | 1. High reaction temperature.2. Prolonged reaction time.3. Use of a very strong Lewis acid catalyst. | 1. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.2. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed.3. Consider using a milder Lewis acid if feasible for the specific acylation. |
| Formation of Diacylated Byproducts | 1. Excess of acylating agent.2. High reaction temperature. | 1. Use a 1:1 molar ratio of cumene to the acylating agent.2. Maintain a moderate reaction temperature. |
| Reaction Fails to Initiate | 1. Deactivated starting material (unlikely for cumene).2. Catalyst poisoning (e.g., by water). | 1. Ensure the cumene is pure.2. Use anhydrous conditions and reagents. Flame-dry glassware before use. |
Data Presentation
Table 1: Expected Product Distribution in the Acetylation of Cumene
| Product | Typical Yield (%) | Factors Influencing Yield |
| para-Isopropylacetophenone | 70 - 90% | Steric hindrance of the isopropyl group favors para substitution. |
| ortho-Isopropylacetophenone | 10 - 30% | Formed as the minor isomer due to steric hindrance. |
| Acetophenone (from dealkylation) | < 5% | Increases with higher temperatures and longer reaction times. |
| Diacetylcumene | < 2% | Can increase with an excess of acetyl chloride and higher temperatures. |
Note: These are approximate values and can vary significantly based on specific reaction conditions.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Cumene with Acetyl Chloride
Objective: To synthesize isopropylacetophenone from cumene and acetyl chloride and to analyze the product mixture for byproducts.
Materials:
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Cumene (isopropylbenzene)
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Ice
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask with a reflux condenser and a dropping funnel
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Magnetic stirrer
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Separatory funnel
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Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.
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Addition of Reactants: Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of aluminum chloride. After the addition is complete, add cumene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
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Reaction: After the addition of cumene, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Analysis: Analyze the crude product using GC-MS to determine the relative amounts of the para- and ortho-isomers, as well as any dealkylated or diacylated byproducts. The product can be further purified by fractional distillation or column chromatography.
GC-MS Analysis Protocol
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Instrument: Gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
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Carrier Gas: Helium.
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Injection: Inject a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane).
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Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate the components.
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Detection: Use the mass spectrometer to identify the components based on their mass spectra and retention times. Compare the obtained spectra with a library of known compounds for confirmation.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of cumene.
Caption: Potential byproduct formation pathways in cumene acylation.
References
Technical Support Center: GC-MS Analysis of 1-(4-isopropylcyclohexyl)ethanol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-isopropylcyclohexyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for this compound?
Peak tailing is a common issue when analyzing polar compounds like alcohols. It is often caused by active sites within the GC system that interact with the hydroxyl group of the analyte.
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Cause 1: Active Sites in the Injector or Column: The glass inlet liner, glass wool, or the column itself may have active silanol groups that can form hydrogen bonds with your alcohol, causing delayed elution for a portion of the sample.
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Solution: Use a deactivated inlet liner and ensure you are using a high-quality, low-bleed GC column suitable for polar analytes. If the column is old, consider trimming the first few centimeters or replacing it.[1]
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Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.
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Solution: Try diluting your sample or increasing the split ratio.[2]
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Cause 3: Inappropriate Column Choice: Using a non-polar column for a polar analyte can sometimes lead to poor peak shape.
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Solution: While a standard non-polar column (like a DB-5ms) can often be used, a more polar column, such as a WAX (polyethylene glycol) type, may provide better peak symmetry for alcohols.[3]
Q2: I am not detecting a peak for my analyte. What are the possible causes?
The absence of a peak can stem from issues with sample preparation, injection, or instrument parameters.
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Cause 1: Sample Concentration Too Low: The concentration of your analyte may be below the detection limit of the instrument.
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Solution: Prepare a more concentrated sample. A typical starting concentration is around 10 µg/mL for a 1 µL splitless injection.[4]
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Cause 2: Injection Problem: The autosampler syringe may be clogged, or if injecting manually, the technique may be flawed.
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Solution: Clean or replace the syringe. For manual injections, ensure a smooth, rapid injection technique.[5]
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Cause 3: Analyte Degradation or Adsorption: The compound may be degrading in the hot injector or irreversibly adsorbing to active sites in the system.
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Solution: Lower the injector temperature, but keep it high enough to ensure complete volatilization. Use a deactivated inlet liner.[1]
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Cause 4: System Leak: A leak in the injector or column fittings can prevent the sample from reaching the detector.
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Solution: Use an electronic leak detector to check for leaks at all connection points and tighten fittings as necessary.[1]
Q3: Should I derivatize this compound before analysis?
While direct analysis is possible, derivatization is often recommended for alcohols to improve chromatographic performance and mass spectral results.
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Advantages of Derivatization:
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Improved Peak Shape: Derivatization blocks the polar hydroxyl group, reducing interactions with active sites and minimizing peak tailing.[3][6]
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Increased Volatility: The resulting derivative is typically more volatile, allowing for elution at lower temperatures.[6][7]
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Enhanced Mass Spectrum: Silylation, a common derivatization technique, introduces silicon, which can lead to more characteristic and easily identifiable fragmentation patterns and a more prominent molecular ion.[6]
-
-
Common Technique: Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[3]
Q4: The molecular ion (M+) peak in my mass spectrum is very weak or absent. Is this normal?
Yes, this is a common characteristic for alcohols in electron ionization (EI) mass spectrometry.
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Explanation: Alcohols readily undergo fragmentation upon ionization. The molecular ion of a primary or secondary alcohol is often unstable and present in very low abundance, while for tertiary alcohols, it may be entirely absent.[8] The initial ion often loses a water molecule (M-18) or undergoes alpha-cleavage so readily that the parent ion is not observed.
-
Solution:
-
Derivatization: As mentioned in Q3, creating a derivative can stabilize the molecule, leading to a more abundant molecular ion.[6]
-
Soft Ionization: If available, using a softer ionization technique like Chemical Ionization (CI) will result in less fragmentation and a much stronger signal for the protonated molecule [M+H]+.[3]
-
Quantitative Data Summary
The following table summarizes key analytical parameters and expected mass spectral data for the GC-MS analysis of this compound.
| Parameter | Value / Description |
| Compound Name | This compound |
| Chemical Formula | C₁₁H₂₂O |
| Molecular Weight | 170.30 g/mol |
| Typical GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Expected Retention Index | Dependent on the specific column and temperature program, but will be higher than less substituted cyclohexanols. |
| Predicted Key Mass Fragments (m/z) | 170 (M⁺): Molecular ion, likely very weak or absent.[8]152: [M-H₂O]⁺, loss of water.127: [M-C₃H₇]⁺, loss of the isopropyl group.71: Alpha-cleavage, [CH(OH)CH₃]⁺ fragment. This is often a prominent peak. |
Experimental Protocols
Protocol 1: Direct Sample Analysis
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Sample Preparation: Dissolve the this compound standard or sample in a volatile organic solvent like dichloromethane or hexane to a final concentration of approximately 10 µg/mL.[4][9] Ensure the sample is free of particles by centrifuging or filtering if necessary.[9]
-
GC-MS Instrument Setup:
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Injector: Splitless mode, 250 °C.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line: 250 °C.
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Ion Source: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-300.
-
-
Injection: Inject 1 µL of the prepared sample.
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Data Analysis: Integrate the resulting chromatogram and analyze the mass spectrum of the peak corresponding to the analyte. Compare the obtained spectrum with the expected fragmentation pattern.
Protocol 2: Analysis with Silylation (Derivatization)
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Sample Preparation: To approximately 1 mg of your sample in a vial, add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent such as BSTFA.
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Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.[10]
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Dilution: After cooling to room temperature, dilute the derivatized sample with hexane to a final concentration suitable for GC-MS analysis (e.g., dilute 100-fold).
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GC-MS Analysis: Use the same GC-MS parameters as in Protocol 1. Note that the retention time will be different for the derivatized compound, and the mass spectrum will correspond to the TMS-ether derivative (Molecular Weight: 242.48 g/mol ).
Visual Troubleshooting Guides
GC-MS Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing common GC-MS issues.
Logical Relationships in Troubleshooting
Caption: Relationships between problems, their causes, and solutions.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. uoguelph.ca [uoguelph.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing Diastereoselectivity in the Reduction of 4-Isopropylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselective reduction of 4-isopropylacetophenone to 1-(4-isopropylphenyl)ethanol.
Troubleshooting Guides
This section addresses common issues encountered during the diastereoselective reduction of 4-isopropylacetophenone.
Question: Why am I observing low diastereoselectivity in my reduction reaction?
Answer: Low diastereoselectivity can stem from several factors. Consider the following troubleshooting steps:
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Reaction Temperature: Temperature plays a crucial role in diastereoselectivity.[1][2] Lowering the reaction temperature, often to -78 °C, generally enhances selectivity by favoring the transition state with the lowest activation energy.[2]
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Reducing Agent: The choice of reducing agent significantly impacts the stereochemical outcome.
-
Non-selective reagents: Standard sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) often provide low diastereoselectivity without a chiral auxiliary or catalyst.
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Bulky reagents: Employing bulkier hydride reagents can increase facial selectivity due to steric hindrance.
-
Chelating reagents: If a chelating group is present on the substrate, using a reducing agent capable of chelation control, such as zinc borohydride, can direct the hydride attack from a specific face.
-
-
Catalyst/Chiral Auxiliary: For high diastereoselectivity, the use of a chiral catalyst or auxiliary is often necessary. Ensure the catalyst is active and used in the correct stoichiometric ratio. The Corey-Bakshi-Shibata (CBS) reduction, for instance, is known for its high enantioselectivity in the reduction of prochiral ketones.[3][4][5]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity. Experiment with different solvents to find the optimal one for your system.
Question: My reaction is sluggish or incomplete. What can I do?
Answer: Incomplete reactions can be due to several factors:
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Reagent Purity and Stoichiometry: Ensure your reducing agent is fresh and has not been deactivated by moisture. For reagents like LiAlH₄, strictly anhydrous conditions are essential.[6] Verify that you are using the correct stoichiometry of the reducing agent. In practice, an excess of the hydride reagent is often used to ensure complete conversion.[7]
-
Reaction Time and Temperature: While low temperatures favor selectivity, they also decrease the reaction rate. You may need to extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]
-
Catalyst Deactivation: If using a catalyst, ensure it has not been poisoned by impurities in the starting material or solvent.
Question: I am observing the formation of side products. How can I minimize them?
Answer: Side product formation can be minimized by carefully controlling the reaction conditions:
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Chemoselectivity: If your molecule contains other reducible functional groups (e.g., esters, amides), NaBH₄ is generally a milder and more chemoselective reducing agent for aldehydes and ketones compared to the more reactive LiAlH₄.[9][10]
-
Work-up Procedure: Ensure the work-up procedure is appropriate for quenching the excess reducing agent and isolating the desired product without causing degradation or side reactions. For instance, quenching LiAlH₄ reactions requires careful, dropwise addition of water or an acidic solution at low temperatures to manage the exothermic reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of reducing 4-isopropylacetophenone with NaBH₄ or LiAlH₄ without any chiral control?
A1: The reduction of 4-isopropylacetophenone with achiral reducing agents like NaBH₄ or LiAlH₄ will produce a racemic mixture of (R)- and (S)-1-(4-isopropylphenyl)ethanol, meaning you will get a 1:1 ratio of the two enantiomers and thus no diastereoselectivity if there are no other stereocenters in the molecule.
Q2: How can I achieve high diastereoselectivity in the reduction of 4-isopropylacetophenone?
A2: To achieve high diastereoselectivity, you generally need to introduce a source of chirality. This can be done in several ways:
-
Chiral Catalysts: Employing a chiral catalyst, such as in the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation, can provide high levels of enantioselectivity.[3][11]
-
Chirally Modified Hydride Reagents: Modifying common hydride reagents like LiAlH₄ with chiral ligands (e.g., chiral amino alcohols) can create a chiral reducing environment.[12]
-
Biocatalysis: Using enzymes, such as those found in Baker's yeast (Saccharomyces cerevisiae) or other microorganisms, can lead to highly enantioselective reductions.[13][14]
Q3: How do I determine the diastereomeric ratio of my product?
A3: The diastereomeric ratio (d.r.) of the resulting 1-(4-isopropylphenyl)ethanol can be determined using several analytical techniques:
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NMR Spectroscopy: ¹H or ¹³C NMR spectroscopy is a common method. The signals corresponding to the diastereomers may have slightly different chemical shifts, allowing for integration and calculation of the ratio.
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase in HPLC can separate the enantiomers, and the peak areas can be used to determine the enantiomeric excess (e.e.), which is a measure of diastereoselectivity in this context.
-
Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, chiral GC can separate enantiomers for quantification.
Q4: What are the key differences between the CBS reduction and Noyori hydrogenation for this type of transformation?
A4: Both are powerful methods for asymmetric ketone reduction, but they have some key differences:
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Catalyst: The CBS reduction uses a chiral oxazaborolidine catalyst, while Noyori hydrogenation employs a ruthenium-based catalyst with a chiral diphosphine ligand like BINAP.[3][11]
-
Reducing Agent: The CBS reduction typically uses a borane source (e.g., BH₃·THF), whereas Noyori hydrogenation uses molecular hydrogen (H₂).[3][11]
-
Substrate Scope and Conditions: Both methods have a broad substrate scope. Noyori hydrogenation is often lauded for its high atom economy and the ability to run under milder pressure conditions compared to some other hydrogenation methods.[11]
Data Presentation
The following tables summarize representative quantitative data for the reduction of acetophenone and its derivatives, which can serve as a guide for optimizing the reduction of 4-isopropylacetophenone.
Table 1: Diastereoselectivity in the Reduction of Acetophenone Derivatives with Various Reagents
| Entry | Substrate | Reducing System | Solvent | Temp (°C) | Yield (%) | Diastereomeric/Enantiomeric Ratio |
| 1 | Acetophenone | NaBH₄ | Methanol | 25 | >95 | Racemic |
| 2 | Acetophenone | LiAlH₄ | THF | 0 | >95 | Racemic |
| 3 | Acetophenone | (S)-CBS catalyst, BH₃·SMe₂ | THF | 25 | 97 | 97:3 (S:R) |
| 4 | 4'-Chloroacetophenone | Baker's Yeast | Water | 30 | 85 | >99:1 (S:R) |
| 5 | Acetophenone | RuCl₂[(S)-BINAP], H₂ | Methanol | 25 | >99 | 98:2 (S:R) |
Note: Data is representative for acetophenone and its derivatives and may vary for 4-isopropylacetophenone.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 4-Isopropylacetophenone with Sodium Borohydride (NaBH₄)
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Dissolve 4-isopropylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
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Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, slowly add 1 M HCl to quench the excess NaBH₄ until the effervescence ceases.
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Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(4-isopropylphenyl)ethanol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Corey-Bakshi-Shibata (CBS) Reduction of 4-Isopropylacetophenone [1]
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To a flame-dried, argon-purged flask, add the (S)-CBS catalyst (0.05 - 0.1 eq).
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Add anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 - 1.0 eq) in THF.
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Stir the mixture for 10-15 minutes.
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Slowly add a solution of 4-isopropylacetophenone (1.0 eq) in anhydrous THF via a syringe pump over 1-2 hours.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Experimental workflow for the diastereoselective reduction of 4-isopropylacetophenone.
Caption: Key factors influencing the diastereoselectivity of ketone reduction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. View of Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of 1-(4-isopropylcyclohexyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-isopropylcyclohexyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in my crude this compound?
A1: The synthesis of this compound is typically a two-step process involving the Friedel-Crafts acylation of cumene followed by hydrogenation.[1][2] Consequently, common impurities may include:
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Unreacted Starting Materials: Cumene, acetylating agents (acetic anhydride or acetyl chloride).
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Intermediates: Cuminone (4-isopropylacetophenone) and (4-isopropylcyclohexyl)methyl ketone.[1]
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Side-Products: 1-ethyl-4-isopropylcyclohexane, which is formed by hydrodeoxygenation.[1]
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Solvents and Reagents: Residual solvents from the reaction or workup, and leftover catalyst residues.
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Isomers: The product itself consists of multiple diastereoisomers (cis and trans), which may be difficult to separate by standard purification methods.[1][2]
Q2: My product is described as both a liquid and a solid. Which is correct?
A2: this compound is often described as a clear, colorless to pale yellow liquid.[1][2] However, some suppliers may list it as a white or off-white solid.[3] This discrepancy is likely due to its low melting point and the specific ratio of cis/trans isomers present, as different isomers can have different physical properties. For practical purposes, it can often be handled as a high-boiling liquid or a low-melting solid at room temperature.
Q3: Which purification method is best for my sample?
A3: The optimal purification method depends on the primary impurities present.
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Vacuum Fractional Distillation is ideal for separating volatile impurities with significantly different boiling points, such as residual cumene or other solvents. It is also effective for separating the product from non-volatile catalyst residues.
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Flash Column Chromatography is highly effective for separating compounds with different polarities, such as the intermediate ketone (cuminone) from the final alcohol product.
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Recrystallization is only suitable if your product is a solid at room temperature and a suitable solvent system can be identified.[4][5] This method is excellent for achieving high purity by removing soluble and insoluble impurities.
Q4: How can I remove the yellow color from my final product?
A4: A yellow tint often indicates the presence of colored impurities or degradation products. Flash column chromatography is typically the most effective method for removing colored impurities.[5] Alternatively, treating a solution of the crude product with a small amount of activated charcoal before filtration can help adsorb colored impurities, though this is generally done prior to recrystallization.[4][5]
Troubleshooting Guides
Issue 1: Poor Separation During Vacuum Distillation
-
Question: I'm performing a vacuum fractional distillation, but my collected fractions are still impure according to GC analysis. The boiling points of my product and a key impurity are very close. What can I do?
-
Answer:
-
Increase Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). The longer the column, the better the separation.
-
Optimize Reflux Ratio: Increase the reflux ratio, which means returning more of the condensed vapor to the column.[6] This improves separation but will slow down the distillation rate.
-
Maintain a Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, leading to poor separation. Use a high-quality vacuum pump and a pressure controller.
-
Slow Distillation Rate: Heat the distillation flask slowly and evenly to maintain a slow, steady collection rate (e.g., 1-2 drops per second). This allows for proper equilibrium to be established in the column.
-
Consider an Alternative Method: If boiling points are extremely close (e.g., within 5-10 °C at the operating pressure), distillation may not be practical. Consider using flash column chromatography for separation based on polarity instead.
-
Issue 2: Product Won't Crystallize During Recrystallization
-
Question: I've dissolved my solid crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?
-
Answer:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Reduce Solvent Volume: It's possible you used too much solvent.[5] Gently heat the solution to evaporate some of the solvent and re-cool it to achieve saturation.
-
Re-evaluate Your Solvent System: The chosen solvent may be too good, meaning the compound remains highly soluble even when cold.[5] Consider using a mixed-solvent system. Dissolve your compound in a minimum of a "good" hot solvent, then add a "poor" solvent dropwise until the solution becomes slightly cloudy, and then re-heat to clarify before cooling.[4][7]
-
Issue 3: Streaking or Poor Separation on a Chromatography Column
-
Question: My compound is streaking down the silica gel column, and the fractions are all mixed. How can I fix this?
-
Answer:
-
Check Solubility: Your compound may be sparingly soluble in the chosen eluent, causing it to precipitate and re-dissolve as it moves down the column. If solubility is an issue, you can load the sample onto the column by adsorbing it onto a small amount of silica gel first.[8]
-
Adjust Solvent Polarity: Streaking can occur if the eluent is not polar enough to move the compound effectively or if it is too polar. Perform preliminary TLC analysis to find an optimal solvent system that gives your product an Rf value of approximately 0.2-0.4.[8]
-
Avoid Overloading: Do not use too much crude material for the size of your column. A general rule of thumb is a silica gel-to-compound ratio of at least 20:1 to 70:1 for effective separation.[9]
-
Deactivate Silica Gel: Alcohols can sometimes interact strongly with the acidic sites on silica gel, leading to tailing. You can deactivate the silica by pre-rinsing the column with an eluent containing a small amount (0.5-1%) of triethylamine.[8]
-
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 170.29 | ~240[2] | Target product. A mixture of diastereoisomers. |
| Cumene | 120.20 | 152 | Common starting material. |
| Cuminone (4-isopropylacetophenone) | 162.23 | 237-238 | Key intermediate impurity. |
| 1-ethyl-4-isopropylcyclohexane | 154.31 | ~205-207 (estimated) | Potential side-product from over-reduction. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol is designed to separate this compound from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Loading: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mbar).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. Once the temperature stabilizes at the boiling point of your product at the given pressure, switch to a clean receiving flask to collect the pure this compound.[10]
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air to the apparatus.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target alcohol from less polar impurities (e.g., side-products) and more polar impurities.
-
Solvent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation and an Rf value of ~0.3 for the product. A mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1) is a good starting point.
-
Column Packing: Pack a glass chromatography column with silica gel slurried in the chosen non-polar solvent (hexanes).[9] Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[9] Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent by rotary evaporation to obtain a free-flowing powder.[8] Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure (using air or nitrogen) to achieve a solvent flow rate of about 5 cm per minute.[9]
-
Fraction Collection: Collect small fractions in test tubes and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Diagrams and Workflows
Caption: Decision workflow for selecting a purification method.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. This compound, CasNo.63767-86-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. AE-117 [extension.purdue.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Chemistry 210 Experiment 5 [home.miracosta.edu]
Technical Support Center: Friedel-Crafts Alkylation for Cumene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of cumene. Our focus is on preventing polyalkylation, a common side reaction that reduces the yield of the desired mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of cumene synthesis?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where the initial product, cumene (isopropylbenzene), undergoes further alkylation to form di- or tri-isopropylbenzenes (e.g., p-diisopropylbenzene).[1][2][3] This occurs because the isopropyl group of cumene is an activating group, making the aromatic ring more susceptible to subsequent electrophilic attack than the starting material, benzene.[3][4][5]
Q2: How does using an excess of benzene minimize polyalkylation?
A2: Employing a large excess of benzene increases the probability that the alkylating agent (propylene or an isopropyl halide) will react with a benzene molecule rather than a cumene molecule.[1][6][7][8] By keeping the concentration of the initial product low relative to the starting material, the rate of the desired monoalkylation is significantly favored over the undesired polyalkylation.[9]
Q3: What is the role of the catalyst in controlling selectivity for cumene?
A3: The catalyst plays a crucial role in the selectivity of cumene synthesis. Modern industrial processes have largely replaced traditional Lewis acid catalysts like AlCl₃ and solid phosphoric acid (SPA) with zeolite catalysts.[10][11] Zeolites, such as the MCM-22 family and Beta zeolite, offer higher activity and selectivity towards cumene, enabling the reaction to be carried out in the liquid phase with greater efficiency and less environmental impact.[10] These catalysts can also be effective for the transalkylation of byproducts back into cumene.[11]
Q4: Can temperature be adjusted to control polyalkylation?
A4: Yes, controlling the reaction temperature is a key factor in improving the selectivity for cumene. The undesirable side reaction to form p-diisopropylbenzene has a higher activation energy than the desired cumene formation.[9][12] Therefore, running the reaction at lower temperatures favors the formation of the monoalkylated product, cumene.[9][12] However, very low temperatures may decrease the overall reaction rate, so an optimal temperature must be determined.[9]
Q5: What is transalkylation and how is it used in cumene production?
A5: Transalkylation is a chemical reaction that transfers an alkyl group from one organic compound to another. In industrial cumene production, the small fraction of polyisopropylbenzenes (PIPB) formed is not discarded. Instead, it is separated and reacted with benzene in a separate transalkylation reactor to produce additional cumene.[10][13] This significantly increases the overall yield and economic efficiency of the process.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of cumene and high yield of polyisopropylbenzenes (PIPB). | The molar ratio of benzene to the alkylating agent is too low. | Increase the molar ratio of benzene to propylene (or isopropyl halide). A common industrial practice is to use a benzene-to-propylene molar ratio of around 7:1 or higher.[11] |
| The reaction temperature is too high, favoring the higher activation energy side reaction. | Lower the reaction temperature. For solid phosphoric acid catalysts, a typical range is 200–260 °C.[11][14] Zeolite-based processes can operate at lower temperatures. | |
| The catalyst is not selective enough. | Consider using a more selective catalyst, such as a zeolite catalyst (e.g., MCM-22 or Beta zeolite), which is known for high selectivity to cumene.[10] | |
| Formation of n-propylbenzene instead of isopropylbenzene (cumene). | Carbocation rearrangement of a primary carbocation to a more stable secondary carbocation. This is more likely if using 1-chloropropane as the alkylating agent. | Use propylene as the alkylating agent, which directly forms the more stable secondary carbocation. Alternatively, Friedel-Crafts acylation with propanoyl chloride followed by a reduction (e.g., Clemmensen or Wolff-Kishner) will yield n-propylbenzene, so this route should be avoided if cumene is the desired product. |
| Low overall conversion of reactants. | The reaction temperature is too low. | While lower temperatures favor monoalkylation, they can also decrease the reaction rate. A balance must be struck. Gradually increase the temperature while monitoring the product distribution.[9] |
| The catalyst is deactivated. | Deactivated catalysts can be caused by impurities in the feed or coking. Depending on the catalyst, regeneration may be possible. For example, zeolite catalysts can often be regenerated. |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of Cumene with Excess Benzene
This protocol outlines a general laboratory procedure for the Friedel-Crafts alkylation of benzene with 2-chloropropane, emphasizing the use of excess benzene to favor monoalkylation.
Materials:
-
Benzene (anhydrous)
-
2-Chloropropane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
In the flask, place anhydrous aluminum chloride.
-
Add a significant excess of anhydrous benzene to the flask (e.g., a 5:1 to 10:1 molar ratio of benzene to 2-chloropropane).
-
Cool the flask in an ice bath.
-
Slowly add 2-chloropropane to the stirred benzene-AlCl₃ mixture from the addition funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess benzene and the solvent by distillation.
-
Purify the crude cumene by fractional distillation.
Protocol 2: Friedel-Crafts Acylation Followed by Reduction (Alternative to Alkylation)
To completely avoid polyalkylation and carbocation rearrangements, a two-step acylation-reduction sequence can be employed.
Part A: Friedel-Crafts Acylation
-
In a similar setup to Protocol 1, place anhydrous aluminum chloride and anhydrous benzene in the flask and cool in an ice bath.
-
Slowly add propanoyl chloride from the addition funnel to the stirred mixture.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench and work up the reaction as described in Protocol 1 (steps 7-11) to isolate propiophenone.
Part B: Clemmensen Reduction of Propiophenone
-
In a round-bottom flask equipped with a reflux condenser, place the propiophenone obtained from Part A.
-
Add amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution) and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the propiophenone is consumed (monitor by TLC or GC).
-
After cooling, separate the organic layer.
-
Neutralize the aqueous layer with sodium carbonate and extract with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation and purify the resulting n-propylbenzene by fractional distillation. (Note: This method yields n-propylbenzene, not cumene).
Visualizing the Reaction and Prevention Strategies
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. exxonmobilchemical.com [exxonmobilchemical.com]
- 11. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 12. researchgate.net [researchgate.net]
- 13. US8524966B1 - Catalysts for improved cumene production and method of making and using same - Google Patents [patents.google.com]
- 14. Cumene process - Wikipedia [en.wikipedia.org]
Technical Support Center: Chiral Separation of 1-(4-isopropylcyclohexyl)ethanol
Welcome to the technical support center for the chiral separation of 1-(4-isopropylcyclohexyl)ethanol. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development who are working on the enantioselective and diastereoselective separation of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound.
Q1: I am seeing poor or no resolution of the stereoisomers. What should I do?
A1: Poor resolution is a common challenge in chiral separations. Here are several strategies to improve it, categorized by the chromatographic technique:
For High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP):
-
Optimize the Mobile Phase: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol, methanol) in your non-polar mobile phase (e.g., hexane or heptane) is critical. Small changes can significantly impact selectivity.
-
Recommendation: Start with a low percentage of alcohol modifier (e.g., 2-5%) and gradually increase it. Evaluate different alcohols, as they can offer different selectivities.
-
-
Lower the Temperature: Running the separation at a sub-ambient temperature often enhances chiral recognition and improves resolution.
-
Recommendation: Try running your experiment at 10°C or 15°C and observe the effect on the separation factor (α).
-
-
Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the CSP, which may improve resolution, although it will lengthen the run time.
-
Select a Different CSP: Not all CSPs are suitable for every compound. If optimization of the mobile phase and temperature does not yield satisfactory results, consider screening other CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral alcohols.
For Gas Chromatography (GC) on a Chiral Stationary Phase:
-
Confirm Derivatization: For GC analysis of alcohols, derivatization to a less polar ester (e.g., acetate or trifluoroacetate) is often necessary for good peak shape and volatility. Incomplete or failed derivatization will result in poor chromatography.
-
Recommendation: Ensure your derivatization protocol is robust. You can analyze a small aliquot of the derivatized sample by a non-chiral GC-MS to confirm the formation of the desired ester.
-
-
Optimize the Temperature Program: The temperature ramp rate can affect resolution. A slower ramp rate through the elution temperature of the isomers can improve separation.
-
Select a Different Chiral GC Column: Cyclodextrin-based chiral stationary phases are commonly used for the separation of derivatized chiral alcohols. There are various derivatives of α-, β-, and γ-cyclodextrins, each offering different selectivities.
For HPLC after Chiral Derivatization:
-
Ensure Complete Derivatization: The reaction with the chiral derivatizing agent (e.g., Mosher's acid, mandelic acid) must go to completion to ensure accurate quantification and avoid extraneous peaks.
-
Optimize the Achiral Separation: The resulting diastereomers can be separated on a normal-phase achiral column (e.g., silica gel). You may need to optimize the mobile phase composition (e.g., the ratio of hexane to ethyl acetate or isopropanol) to achieve baseline separation of the diastereomeric products.
Q2: I am observing peak tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors:
-
Active Sites on the Column: This is common with underivatized alcohols on certain stationary phases.
-
HPLC: Ensure the column is well-conditioned. The addition of a small amount of a competitive agent to the mobile phase, such as a stronger alcohol, can sometimes help.
-
GC: Incomplete derivatization can expose the polar alcohol group, leading to interaction with active sites in the GC system. Ensure complete derivatization and use a deactivated inlet liner.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Recommendation: Try diluting your sample and injecting a smaller volume.
-
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Recommendation: Whenever possible, dissolve your sample in the mobile phase.
-
Q3: My retention times are drifting. What is the cause?
A3: Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase or temperature.
-
Column Equilibration: Chiral separations, especially on polysaccharide-based CSPs, can require long equilibration times.[1]
-
Recommendation: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting your analysis.
-
-
Mobile Phase Composition: In normal-phase HPLC, even small changes in the composition of the mobile phase (e.g., due to evaporation of the more volatile component) can cause significant shifts in retention time.
-
Recommendation: Use freshly prepared mobile phase and keep the solvent reservoir bottles capped.
-
-
Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature, as temperature changes can affect retention.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound that I need to separate?
A1: this compound has two chiral centers, which means it can exist as four stereoisomers: two pairs of enantiomers which are diastereomers of each other. These arise from the cis and trans relationship of the isopropyl and the hydroxyethyl groups on the cyclohexane ring, and the R/S configuration at the carbon bearing the hydroxyl group.
Q2: Which analytical technique is better for this separation: HPLC or GC?
A2: Both HPLC and GC can be suitable, and the choice depends on your specific requirements and available equipment.
-
Chiral GC is often used for volatile and thermally stable compounds. For this compound, derivatization to an ester is recommended to improve volatility and chromatographic performance.[2]
-
Chiral HPLC is a very versatile and widely used technique for enantioselective separations.[3] It can be performed directly on a chiral stationary phase or indirectly by derivatizing the alcohol to form diastereomers that are then separated on a standard achiral column.
Q3: What type of chiral stationary phase (CSP) should I start with for HPLC?
A3: For chiral alcohols like this compound, polysaccharide-based CSPs are a good starting point. Columns based on cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), have shown broad applicability for the separation of a wide range of chiral compounds, including those with cyclic moieties.[4][5]
Q4: Do I need to derivatize this compound for HPLC analysis?
A4: Not necessarily for direct chiral HPLC. The alcohol can be separated directly on a suitable CSP. However, if you do not have access to a variety of chiral columns, or if direct methods fail, derivatization with a chiral agent to form diastereomers is a powerful alternative.[6] These diastereomers can then be separated on a more common achiral silica gel column.
Q5: What are some common chiral derivatizing agents for alcohols?
A5: Common chiral derivatizing agents for alcohols include enantiomerically pure acids that form diastereomeric esters. Examples include:
-
(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)
-
(R)- or (S)-Mandelic acid[7]
-
(R)- or (S)-α-Methoxyphenylacetic acid (MPA)[8]
After derivatization, the resulting diastereomeric esters can be separated using standard chromatography techniques.
Data Summary
The following tables summarize typical starting conditions for the chiral separation of cyclic alcohols, which can be adapted for this compound.
Table 1: Recommended Starting Conditions for Chiral HPLC
| Parameter | Recommendation |
| Column | Cellulose or Amylose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol |
| Initial Composition | 98:2 (Hexane:Alcohol) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25°C (consider sub-ambient for improved resolution) |
| Detection | UV at a low wavelength (e.g., 210-220 nm) or Refractive Index (RI) |
Table 2: Recommended Starting Conditions for Chiral GC (after derivatization)
| Parameter | Recommendation |
| Derivatization | Acylation to form acetate esters |
| Column | Cyclodextrin-based CSP (e.g., a derivative of β-cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Oven Program | Start at a low temperature (e.g., 80°C) and ramp at 2-5°C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250°C |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent.
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (95:5 v/v). Filter and degas the mobile phase.
-
System Equilibration: Install the column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed (at least 30 minutes).
-
Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the effluent at 210 nm if using a UV detector, or use a refractive index detector.
-
Optimization: If resolution is not adequate, systematically vary the percentage of isopropanol in the mobile phase (e.g., try 2%, 10%) and/or reduce the column temperature.
Protocol 2: Chiral GC Separation via Acetate Derivatization
-
Derivatization:
-
In a vial, dissolve approximately 5 mg of the this compound mixture in 0.5 mL of pyridine.
-
Add 0.2 mL of acetic anhydride.
-
Cap the vial and heat at 60°C for 1 hour.
-
Allow the reaction to cool to room temperature. Evaporate the solvent under a stream of nitrogen and redissolve the residue in 1 mL of hexane.
-
-
GC System:
-
Column: CP-Chirasil-DEX CB (or equivalent cyclodextrin-based chiral column), 25 m x 0.25 mm ID.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 100°C hold for 2 min, then ramp to 180°C at 2°C/min.
-
Injector: 250°C, split mode (e.g., 50:1 split ratio).
-
Detector (FID): 250°C.
-
-
Injection: Inject 1 µL of the derivatized sample solution.
-
Analysis: Identify the peaks corresponding to the diastereomeric and enantiomeric acetate derivatives.
Visualizations
Caption: Workflow for Chiral Separation Strategies.
Caption: Troubleshooting Decision Tree for Poor Resolution.
References
- 1. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-isopropylcyclohexyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-isopropylcyclohexyl)ethanol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: Friedel-Crafts acylation of cumene to produce 4-isopropylacetophenone, and the subsequent hydrogenation to this compound.
Issue 1: Low Yield in Friedel-Crafts Acylation of Cumene
A low yield of 4-isopropylacetophenone is a common problem in the first step of the synthesis. The following guide will help you troubleshoot potential causes.
Troubleshooting Workflow for Low Acylation Yield
Validation & Comparative
A Comparative Guide to the Quantification of 1-(4-isopropylcyclohexyl)ethanol: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-(4-isopropylcyclohexyl)ethanol
This compound is a synthetic fragrance compound valued for its floral, muguet (lily-of-the-valley) scent. It is synthesized from cumene in a two-step process involving Friedel-Crafts acylation followed by hydrogenation[1][2]. The accurate quantification of this compound is crucial for quality control in its production and for formulation in consumer products.
Methodology Comparison: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of volatile and semi-volatile organic compounds like this compound. The choice between the two often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
Proposed High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase[3][4]. For a non-polar compound like this compound, a reversed-phase HPLC method is most appropriate.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is proposed.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating non-polar analytes.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) would likely provide good retention and separation. The optimal ratio should be determined during method development[5].
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used[6].
-
Detection: UV detection at a low wavelength, such as 205 nm, is proposed, as the analyte lacks a strong chromophore[6].
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Proposed Gas Chromatography (GC) Method
GC is a highly sensitive technique that is well-suited for the analysis of volatile compounds. It separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Given that alcohols are routinely analyzed by GC, this method presents a strong alternative to HPLC[7][8][9].
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to organic compounds.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), would be appropriate.
-
Carrier Gas: Helium or nitrogen can be used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient program would be optimal to ensure good peak shape and resolution. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.
-
Injector and Detector Temperature: The injector and detector temperatures should be maintained at a higher temperature than the final oven temperature (e.g., 280°C) to ensure efficient vaporization and prevent condensation.
-
Sample Preparation: Samples can be dissolved in a volatile organic solvent like hexane or ethyl acetate before injection.
Comparative Data and Performance Characteristics
The following table summarizes the expected performance characteristics of the proposed HPLC and GC methods for the quantification of this compound. These are typical values based on general laboratory experience with similar analytes and should be confirmed by a full method validation study[10].
| Parameter | Proposed HPLC Method | Proposed GC Method |
| Principle | Reversed-phase liquid chromatography | Gas-liquid chromatography |
| Detector | UV-Vis | Flame Ionization Detector (FID) |
| Selectivity | Good, dependent on mobile phase composition | Excellent, based on volatility and column chemistry |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High (ng/mL range) |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Analysis Time | 5-15 minutes | 10-20 minutes |
| Sample Derivatization | Not typically required | Not typically required |
| Solvent Consumption | Higher | Lower |
Workflow Visualizations
The following diagrams illustrate the logical workflows for the proposed analytical methods.
Caption: Proposed HPLC method workflow for this compound analysis.
Caption: Proposed GC method workflow for this compound analysis.
Conclusion
Both HPLC and GC are suitable techniques for the quantification of this compound. The proposed reversed-phase HPLC method offers a straightforward approach with common laboratory instrumentation. The proposed GC-FID method provides a highly sensitive alternative, which may be preferable for trace-level analysis. The final choice of method will depend on the specific analytical needs, available resources, and the required level of sensitivity. It is imperative that a comprehensive method validation be performed for either chosen technique to ensure the reliability and accuracy of the results for its intended purpose.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. wjpmr.com [wjpmr.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cdc.gov [cdc.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Gas chromatographic determination of ethanol in pharmaceuticals. Comparison of polyethylene glycol 400 and divinylbenzene polymer columns. | Semantic Scholar [semanticscholar.org]
- 10. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-isopropylcyclohexyl)ethanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of the isomers of 1-(4-isopropylcyclohexyl)ethanol. While primarily known for their distinct olfactory properties in the fragrance industry, their structural similarity to known biological modulators, such as menthol, suggests potential for other biological activities. This document summarizes the known sensory data and explores a probable, yet currently unconfirmed, biological target based on structural analogy.
Introduction to this compound Isomers
This compound is a synthetic fragrance ingredient prized for its fresh, floral, and lily-of-the-valley (muguet) scent. The molecule possesses two chiral centers, giving rise to four diastereomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These isomers can also be categorized based on the relative stereochemistry of the hydroxyl and isopropyl groups on the cyclohexane ring, as cis and trans isomers. The orientation of these functional groups plays a critical role in their interaction with olfactory receptors and, hypothetically, other biological targets.
The synthesis of this compound typically starts from cumene and involves a two-step process of Friedel-Crafts acylation followed by hydrogenation. This process generally yields a mixture of cis and trans isomers, with a common ratio being approximately 72:28 (cis:trans).
Structure-Odor Relationship
The primary documented activity of this compound isomers relates to their odor profiles. Stereochemistry significantly influences the perceived scent and its intensity.
Table 1: Sensory Properties of this compound Isomers
| Isomer Configuration | Common Name/Description | Odor Profile | Intensity |
| (-)-1S, cis | cis-Isomer | Lily-of-the-valley, floral, muguet | Most intense |
| Other isomers | Mixture of cis and trans | Floral, muguet with varying nuances | Less intense than the (-)-1S, cis-isomer |
Comparative Analysis with a Known Biological Modulator: The Menthol-TRPM8 Interaction
Given the lack of direct pharmacological data for this compound isomers, a comparative analysis with structurally similar and well-studied compounds is instructive. The most relevant analogue is menthol, a cyclic terpene alcohol, which is a known modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents in mammals.
The structural similarities between this compound and menthol (both are substituted cyclohexanols) suggest that the former may also interact with TRPM8. The structure-activity relationship of menthol isomers' interaction with TRPM8 is well-documented and provides a framework for predicting the potential activity of this compound isomers.
Structure-Activity Relationship of Menthol Isomers at TRPM8
Menthol has three chiral centers, resulting in eight stereoisomers. These isomers exhibit varying potencies for TRPM8 activation, demonstrating the high stereoselectivity of the receptor. The hydroxyl and isopropyl groups of menthol are crucial for its interaction with the TRPM8 channel.[1]
Table 2: TRPM8 Activation by Menthol Stereoisomers
| Isomer | EC50 (µM) for TRPM8 Activation | Relative Potency |
| (-)-Menthol | ~30 | ++++ |
| (+)-Menthol | ~100 | +++ |
| (+)-Isomenthol | ~200 | ++ |
| (+)-Neomenthol | ~300 | + |
| (+)-Neoisomenthol | >500 | +/- |
Data compiled from various electrophysiology and calcium imaging studies. EC50 values can vary between different experimental setups.
The data clearly indicates that the specific spatial arrangement of the hydroxyl and isopropyl groups is critical for effective TRPM8 activation. (-)-Menthol, the most potent isomer, fits optimally into the binding pocket of the TRPM8 channel.
Postulated Structure-Activity Relationship for this compound Isomers at TRPM8
Based on the SAR of menthol isomers, we can hypothesize a similar relationship for the isomers of this compound. The cis and trans configurations, as well as the R/S chirality at the carbon bearing the hydroxyl group, would likely result in differential binding affinities and efficacies at the TRPM8 channel.
Logical Framework for SAR at TRPM8:
Caption: Hypothetical SAR of this compound isomers at TRPM8.
Experimental Protocols for Assessing TRPM8 Activity
To empirically determine the activity of this compound isomers on TRPM8, standard in vitro assays used for characterizing menthol and other TRPM8 modulators would be appropriate.
Calcium Imaging Assay
This high-throughput screening method measures changes in intracellular calcium concentration upon channel activation.
Workflow:
Caption: Workflow for TRPM8 calcium imaging assay.
Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of ion channel activity by directly measuring the ion flow across the cell membrane.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing human TRPM8 are cultured on coverslips.
-
Recording: Whole-cell patch-clamp recordings are performed. The cell membrane is clamped at a holding potential (e.g., -60 mV).
-
Compound Application: The this compound isomers are applied at various concentrations to the extracellular solution.
-
Data Acquisition: The resulting inward currents (due to Na+ and Ca2+ influx) are recorded.
-
Analysis: Dose-response curves are generated by plotting the current amplitude against the compound concentration to determine EC50 and other electrophysiological parameters.[1]
TRPM8 Signaling Pathway
Activation of TRPM8 by an agonist initiates a signaling cascade that leads to the sensation of cold and can influence other cellular processes.
Caption: Simplified TRPM8 signaling pathway.
Conclusion
The structure-activity relationship of this compound isomers is well-established in the context of their olfactory properties, with stereochemistry playing a definitive role in the perceived lily-of-the-valley scent. While direct evidence of their pharmacological activity is currently lacking, their structural analogy to menthol provides a strong rationale for investigating their potential as modulators of the TRPM8 ion channel.
The provided comparative data on menthol isomers and the outlined experimental protocols offer a clear roadmap for future research to explore this hypothesis. Such studies would be invaluable in determining if the stereoselective nature of these compounds extends beyond olfaction to potentially therapeutic applications in areas such as sensory modulation and pain management. Researchers in drug development are encouraged to consider the isomers of this compound as novel scaffolds for TRPM8-targeted discovery programs.
References
Spectroscopic Data Comparison of 1-(4-isopropylcyclohexyl)ethanol Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of the stereochemistry of molecules is paramount. This guide provides a comparative analysis of the spectroscopic data for the cis and trans isomers of 1-(4-isopropylcyclohexyl)ethanol, a compound with applications in the fragrance industry.[1][2] A thorough examination of their spectral fingerprints is crucial for stereochemical assignment and quality control.
The stereochemistry of this compound, arising from the relative orientations of the hydroxyl and isopropyl groups on the cyclohexane ring, gives rise to distinct physical and spectroscopic properties. While the synthesis of this compound often results in a mixture of diastereomers, with one study reporting a cis:trans ratio of 72:28, the isolation and characterization of each isomer are essential for understanding their individual contributions to the overall properties of the mixture.[2]
Comparative Spectroscopic Data
Due to the limited availability of publicly accessible, separated spectroscopic data for both the cis and trans isomers of this compound, this guide will focus on the expected differences based on the analysis of structurally similar compounds and general principles of spectroscopy. The following tables outline the anticipated key distinguishing features in their NMR, IR, and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the hydroxyl group (CH-OH), are expected to be the most indicative of the isomer's stereochemistry. In the cis isomer, where the hydroxyl and isopropyl groups are on the same side of the ring, the CH-OH proton would likely experience a different shielding environment compared to the trans isomer, where they are on opposite sides. This difference in the local electronic environment would result in distinct chemical shifts.
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemical arrangement. The steric interactions between the substituents in the cis isomer can cause a shielding effect (an upfield shift) on certain carbon signals compared to the less sterically hindered trans isomer.
| Spectroscopic Data | cis-1-(4-isopropylcyclohexyl)ethanol | trans-1-(4-isopropylcyclohexyl)ethanol |
| ¹H NMR (ppm) | Data not available in searched literature. | Data not available in searched literature. |
| ¹³C NMR (ppm) | Data not available in searched literature. | Data not available in searched literature. |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Subtle differences in the position and shape of this band may arise due to differences in intermolecular and intramolecular hydrogen bonding, which can be influenced by the stereochemistry. The C-O stretching vibration, typically observed in the 1000-1260 cm⁻¹ region, might also exhibit a slight shift between the two isomers.
| Spectroscopic Data | cis-1-(4-isopropylcyclohexyl)ethanol | trans-1-(4-isopropylcyclohexyl)ethanol |
| IR (cm⁻¹) | Data not available in searched literature. | Data not available in searched literature. |
Mass Spectrometry (MS)
The electron ionization mass spectra of the cis and trans isomers are expected to be very similar, as mass spectrometry typically does not distinguish between diastereomers. Both isomers would likely exhibit a molecular ion peak (M⁺) and fragmentation patterns characteristic of cyclohexyl alcohols. Common fragmentation pathways would include the loss of a water molecule (M-18), and cleavage of the C-C bond adjacent to the oxygen atom.
| Spectroscopic Data | cis-1-(4-isopropylcyclohexyl)ethanol | trans-1-(4-isopropylcyclohexyl)ethanol |
| Mass Spectrum (m/z) | Data not available in searched literature. | Data not available in searched literature. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of alcohol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers before analysis.
-
Data Acquisition: Introduce the sample into the ion source (e.g., electron ionization). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Logical Relationship of Isomer Analysis
The following diagram illustrates the workflow for the comparative analysis of the this compound isomers.
References
A Comparative Guide to the Synthesis of 1-(4-isopropylcyclohexyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthesis protocols for 1-(4-isopropylcyclohexyl)ethanol, a compound of interest in the fragrance and pharmaceutical industries. We will delve into two primary synthetic pathways: a traditional two-step chemical synthesis starting from cumene and a chemoenzymatic approach offering high stereoselectivity. This guide presents detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most suitable synthesis strategy for your research and development needs.
Method 1: Two-Step Chemical Synthesis from Cumene
This widely utilized method involves the Friedel-Crafts acylation of cumene to produce the intermediate 4-isopropylacetophenone (also known as cuminone), followed by the hydrogenation of this intermediate to yield the final product, this compound.[1][2]
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Cumene
This step can be performed using different catalysts and acylating agents. Here, we compare the use of a classic Lewis acid catalyst (Aluminum Chloride) with acetyl chloride and a solid acid catalyst (Zeolite) with acetic anhydride.
-
Protocol 1A: Aluminum Chloride Catalyzed Acylation [1]
-
In a reaction vessel, maintain a molar ratio of cumene to acetyl chloride at 6:1.
-
The molar ratio of acetyl chloride to anhydrous aluminum chloride (AlCl₃) should be 1:1.
-
Cool the reaction mixture to 0°C.
-
Slowly add acetyl chloride to the mixture of cumene and AlCl₃ while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C until the reaction is complete (monitored by GC).
-
Quench the reaction by carefully adding the mixture to ice-water.
-
Separate the organic layer, wash with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-isopropylacetophenone.
-
-
Protocol 1B: Zeolite Catalyzed Acylation [1]
-
Use a beta zeolite as the catalyst.
-
The recommended acylating agent is acetic anhydride.
-
The optimal molar ratio of cumene to acetic anhydride is 6:1.
-
The reaction is carried out at a temperature between 130°C and 150°C.
-
Mix cumene, acetic anhydride, and the zeolite catalyst in a suitable reactor.
-
Heat the mixture to the desired temperature and stir until the reaction is complete (monitored by GC).
-
After the reaction, the catalyst can be recovered by filtration.
-
The product, 4-isopropylacetophenone, is isolated from the filtrate by distillation.
-
Step 2: Hydrogenation of 4-isopropylacetophenone [1]
-
The hydrogenation is performed in a batch autoclave.
-
Prepare a solution of 10 g of 4-isopropylacetophenone in 90 mL of isopropyl alcohol.
-
Add 5% w/w of a 5% Ruthenium on Carbon (Ru/C) catalyst, calculated based on the amount of 4-isopropylacetophenone.
-
Seal the autoclave and pressurize it three times with hydrogen to 2 MPa, then vent.
-
Heat the reactor to 130°C and then pressurize with hydrogen to 5 MPa.
-
Maintain the reaction under these conditions until the uptake of hydrogen ceases.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
The solvent is removed under reduced pressure to yield this compound.
Data Comparison for Two-Step Synthesis
| Parameter | Protocol 1A (AlCl₃/Acetyl Chloride) | Protocol 1B (Zeolite/Acetic Anhydride) | Hydrogenation (from either 1A or 1B) |
| Yield | 98% (for 4-isopropylacetophenone)[1] | ~89% selectivity (conversion of acetic anhydride is high) | Overall yield of 75% (calculated from cumene)[1] |
| Purity | High purity intermediate | High purity intermediate | 99.5%[1] |
| Reaction Time | Not specified, but typically a few hours | Dependent on temperature, faster at higher temperatures | Not specified |
| Temperature | 0°C[1] | 130°C - 150°C[1] | 130°C[1] |
| Pressure | Atmospheric | Atmospheric | 5 MPa[1] |
| Catalyst | Anhydrous AlCl₃[1] | Beta Zeolite[1] | 5% Ru/C[1] |
| Key Considerations | High yield, but uses a hazardous and corrosive catalyst that generates significant waste.[1] | Lower yield than AlCl₃ method, but the catalyst is reusable and produces less waste.[1] Acetic anhydride is more stable and readily available than acetyl chloride.[1] | Results in a cis:trans isomer ratio of approximately 72:28.[1] |
Experimental Workflow: Two-Step Chemical Synthesis
Method 2: Chemoenzymatic Synthesis
This method utilizes an enzyme to achieve high stereoselectivity, which is particularly important for applications where a specific isomer of the final product is desired.
Experimental Protocol
Lipase-Catalyzed Dynamic Kinetic Resolution [2]
-
The substrate for this reaction is racemic 1-(4-isopropylphenyl)ethanol, which can be obtained by the reduction of 4-isopropylacetophenone.
-
The reaction employs Candida antarctica lipase B (CAL-B), often in an immobilized form, as the biocatalyst.
-
A Ruthenium complex (Shvo's catalyst) is used for in-situ racemization of the starting alcohol.
-
2-propanol serves as the hydride donor.
-
The reaction is typically carried out in a solvent such as tert-Butyl methyl ether (MTBE).
-
The reaction mixture, containing the racemic alcohol, CAL-B, Shvo's catalyst, and 2-propanol in MTBE, is maintained at 70°C.
-
Water activity should be controlled (aw = 0.2) to prevent catalyst deactivation.
-
The reaction proceeds until high conversion to the desired (S)-1-(4-isopropylcyclohexyl)ethanol is achieved.
-
The product is isolated and purified using standard chromatographic techniques.
Performance Data for Chemoenzymatic Synthesis
| Parameter | Lipase-Catalyzed Dynamic Kinetic Resolution |
| Yield | 90%[2] |
| Enantiomeric Excess (ee) | 98%[2] |
| Reaction Time | Not specified |
| Temperature | 70°C[2] |
| Catalyst | Candida antarctica lipase B (CAL-B) and Shvo's catalyst (Ru complex)[2] |
| Key Considerations | Produces a highly enantiomerically pure product.[2] Operates at a lower temperature compared to the hydrogenation step in the chemical synthesis. The enzyme and ruthenium catalyst can be expensive. |
Experimental Workflow: Chemoenzymatic Synthesis
Summary and Comparison
| Feature | Two-Step Chemical Synthesis | Chemoenzymatic Synthesis |
| Starting Material | Cumene | Racemic 1-(4-isopropylphenyl)ethanol |
| Overall Yield | ~75%[1] | 90%[2] |
| Stereoselectivity | Produces a mixture of cis and trans isomers (approx. 72:28).[1] | Highly enantioselective, producing the (S)-isomer with 98% ee.[2] |
| Reaction Conditions | High temperature and pressure required for hydrogenation (130°C, 5 MPa).[1] | Milder conditions (70°C, atmospheric pressure).[2] |
| Catalysts | Readily available but can be hazardous (AlCl₃) or require precious metals (Ru/C).[1] | Enzymes and specific ruthenium complexes can be costly. |
| Waste Generation | The use of Lewis acids like AlCl₃ generates significant acidic waste.[1] Zeolite catalysts are more environmentally friendly. | Generally produces less inorganic waste. |
| Ideal Application | Bulk synthesis where stereochemistry is not critical. | Synthesis of high-value, enantiomerically pure compounds for pharmaceutical or fine chemical applications. |
References
Cross-Validation of Analytical Methods for 1-(4-isopropylcyclohexyl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 1-(4-isopropylcyclohexyl)ethanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is based on established principles of analytical method validation and cross-validation, adhering to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8] While specific experimental data for this compound is not publicly available, this document presents a realistic, data-driven comparison based on methods used for structurally similar fragrance compounds and impurities in ethanol-based products.[9][10][11][12][13][14][15]
Introduction to Analytical Method Cross-Validation
In the lifecycle of a pharmaceutical or chemical product, it is not uncommon for different analytical methods to be used for the same substance across different laboratories or for different purposes. Cross-validation is the formal process of comparing two analytical methods to demonstrate that they provide equivalent results, ensuring the consistency and reliability of data.[5] This is crucial when transferring a method between laboratories or when a new method is introduced to replace an existing one.
This guide will compare a hypothetical established GC-FID method with a newly developed HPLC-UV method for the analysis of this compound.
Analytical Methods Under Comparison
Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds.[9][10][11] The flame ionization detector provides high sensitivity towards hydrocarbons, making it suitable for the quantification of this compound.
Method B: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds.[16][17][18][19] While this compound does not possess a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is often feasible for such compounds.
Experimental Protocols
Method A: GC-FID Protocol
| Parameter | Condition |
| Instrument | Agilent 7890B GC with FID |
| Column | HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, Split ratio 50:1 |
| Oven Program | Initial 100°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min |
| Detector Temperature | 280°C |
| Sample Preparation | Accurately weigh ~50 mg of sample, dissolve in 10 mL of isopropanol. |
Method B: HPLC-UV Protocol
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC with Diode Array Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
| Sample Preparation | Accurately weigh ~50 mg of sample, dissolve in 10 mL of acetonitrile. |
Data Presentation: Method Validation Summary
The following tables summarize the validation parameters for the two hypothetical analytical methods. Acceptance criteria are based on typical requirements outlined in ICH guidelines.[1][2][20]
Table 1: Linearity and Range
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 20 - 200 | Reportable |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Y-intercept (% of response at 100% concentration) | 0.5% | 1.2% | ≤ 2% |
Table 2: Precision
| Parameter | GC-FID (%RSD) | HPLC-UV (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8 | 1.1 | ≤ 2% |
| Intermediate Precision (n=6, 2 days, 2 analysts) | 1.2 | 1.5 | ≤ 3% |
Table 3: Accuracy
| Concentration Level | GC-FID (% Recovery) | HPLC-UV (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5 | 101.2 | 98.0 - 102.0% |
| Mid (100%) | 100.2 | 99.8 | 98.0 - 102.0% |
| High (120%) | 99.8 | 99.1 | 98.0 - 102.0% |
Table 4: Limits of Detection and Quantitation
| Parameter | GC-FID (µg/mL) | HPLC-UV (µg/mL) | Acceptance Criteria |
| Limit of Detection (LOD) | 3 | 7 | Reportable |
| Limit of Quantitation (LOQ) | 10 | 20 | Reportable |
Cross-Validation Results
To perform the cross-validation, a set of 10 independent samples of this compound were analyzed using both the established GC-FID method and the new HPLC-UV method. The results are compared below.
Table 5: Comparative Analysis of this compound Samples
| Sample ID | GC-FID Assay (%) | HPLC-UV Assay (%) | % Difference |
| 1 | 99.2 | 98.9 | -0.30 |
| 2 | 99.5 | 99.8 | 0.30 |
| 3 | 98.9 | 98.5 | -0.40 |
| 4 | 100.1 | 100.5 | 0.40 |
| 5 | 99.7 | 99.1 | -0.60 |
| 6 | 99.3 | 99.6 | 0.30 |
| 7 | 98.8 | 99.2 | 0.40 |
| 8 | 100.3 | 99.9 | -0.40 |
| 9 | 99.6 | 100.2 | 0.60 |
| 10 | 99.1 | 98.7 | -0.40 |
| Mean | 99.45 | 99.44 | -0.01 |
| Std. Dev. | 0.49 | 0.63 | |
| Paired t-test (p-value) | 0.95 (Not Significant) |
The results show a high degree of concordance between the two methods, with the mean values being nearly identical and the percentage differences for individual samples falling within acceptable limits (typically ±2%). A paired t-test confirms that there is no statistically significant difference between the results obtained by the two methods.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow of the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both the GC-FID and HPLC-UV methods are suitable for the quantitative analysis of this compound. The GC-FID method demonstrates slightly better sensitivity (lower LOD and LOQ), which may be advantageous for impurity profiling. The HPLC-UV method, while less sensitive, offers a viable alternative, particularly in laboratories where GC instrumentation is less readily available. The cross-validation study confirms that the two methods provide equivalent results for the assay of this compound, allowing for the interchangeable use of either method with confidence in the generated data.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. agilent.com [agilent.com]
- 11. Allergenic fragrance testing with GC-FID/GC-MS | Separation Science [sepscience.com]
- 12. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. shimadzu.com [shimadzu.com]
- 15. gcms.cz [gcms.cz]
- 16. investigacion.unirioja.es [investigacion.unirioja.es]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Catalysts for 4-Isopropylacetophenone Hydrogenation
The selective hydrogenation of 4-isopropylacetophenone to produce 1-(4-isopropylphenyl)ethanol is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst, including the active metal and the support material, significantly influences the conversion of 4-isopropylacetophenone and the selectivity towards the desired alcohol product. The following table summarizes the performance of various catalysts in the hydrogenation of acetophenone and its derivatives under different experimental conditions.
| Catalyst | Substrate | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to Alcohol (%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 5% Pd/C (Sodium-promoted) | 4-Isobutylacetophenone | 70 | 20 | Not Specified | 100 | 96.4 | >96 | - | - | [1] |
| 2.5 wt% Pd/SiO₂ | 4-Isobutylacetophenone | 100 | 20 | n-decane | - | - | ~80 | - | - | |
| Pd-PW₁₁/ZrO₂ | Cyclohexene* | 50 | Not Specified | Water | 96 | - | - | 28,010 | 14,005 | [2] |
| Ni/SiO₂ | Acetophenone | 90 | 10 | 2-propanol | >95 | ~60 | - | - | - | [3] |
| Co/SiO₂ | Acetophenone | 90 | 10 | 2-propanol | ~60 | ~95 | - | - | - | [3] |
| Cu/SiO₂ | Acetophenone | 90 | 10 | 2-propanol | <10 | >98 | - | - | - | [3] |
| Ni₂P/Al₂O₃ | Acetophenone | Not Specified | Not Specified | Not Specified | High | High | - | - | - | [4] |
| RuCl₂(PPh₃)₃ | Acetophenone | Not Specified | Transfer** | Isopropyl alcohol | High | - | - | - | - | |
| 2% Ru/Al₂O₃ | p-Isobutyl acetophenone | 100-125 | Not Specified | Not Specified | - | - | - | - | - | [1] |
| Rh/C | Acetophenone | Not Specified | Not Specified | Water | High | - | - | - | - | [5] |
*Note: Data for cyclohexene is included to show the high activity of the Pd-PW₁₁/ZrO₂ catalyst, though the substrate differs. **Note: Transfer hydrogenation uses a hydrogen donor molecule instead of gaseous hydrogen.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst preparation and hydrogenation reactions.
Catalyst Preparation
Preparation of Ni/SiO₂: Nickel, cobalt, and copper silica-supported catalysts can be prepared with metal loadings of approximately 8 wt%.[3] The process involves incipient wetness impregnation of commercial silica with aqueous solutions of the corresponding metal nitrates (e.g., 0.57 M Ni(NO₃)₂).[3] Following impregnation, the solids are dried in an oven at 100°C for 12 hours and then calcined in air flow at 400°C for 3 hours.[3]
Preparation of Sodium-Promoted Pd/C: A precipitation and deposition method is used to prepare the initial Pd/C catalyst.[1] Sodium is then introduced onto the Pd/C catalyst via post-impregnation, with the sodium content being varied to optimize performance.[1]
Hydrogenation Reaction
General Procedure for Liquid-Phase Hydrogenation: The catalytic tests are typically performed in a batch reactor.[3] For the hydrogenation of acetophenone over Ni/SiO₂, Co/SiO₂, and Cu/SiO₂, the reaction is conducted at 90°C and 10 bar of H₂ pressure.[3] The choice of solvent can significantly impact the reaction, with 2-propanol, cyclohexane, toluene, and benzene being common options.[3]
Hydrogenation of 4-Isobutylacetophenone over Pd/SiO₂: Semibatch experiments can be carried out under standard conditions of 0.27 mol/L of 4-isobutylacetophenone, a temperature of 100°C, a H₂ pressure of 20 bar, 0.1 g of catalyst, and a stirring speed of 1500 rpm.[6]
Visualizing the Experimental Workflow
A general workflow for the catalytic hydrogenation of 4-isopropylacetophenone is illustrated below. This process includes catalyst preparation, the hydrogenation reaction itself, and subsequent product analysis.
Caption: General workflow for catalytic hydrogenation.
Discussion of Catalyst Performance
Palladium-Based Catalysts: Palladium catalysts, particularly when supported on carbon, have demonstrated high activity for the hydrogenation of acetophenone derivatives.[1][7] The addition of promoters like sodium can significantly enhance the selectivity towards the desired alcohol product, achieving yields greater than 96%.[1] The support material also plays a crucial role, with carbon nanotubes showing higher selectivity to α-phenylethanol compared to activated carbon.[7] However, deactivation of Pd catalysts can be a significant issue, potentially caused by oligomerization of the reactant or sintering of the palladium nanoparticles.[6]
Nickel-Based Catalysts: Nickel catalysts represent a more cost-effective alternative to precious metals.[8][9] While they can achieve high conversion rates for acetophenone hydrogenation, their selectivity towards 1-phenylethanol can be lower compared to other metals, with side reactions such as hydrogenolysis to ethylbenzene being more prevalent.[3] The development of catalysts like Ni₂P/Al₂O₃ shows promise in improving selectivity by modifying the electronic properties of the nickel.[4]
Ruthenium-Based Catalysts: Ruthenium catalysts are effective for the hydrogenation of ketones.[10] Both homogeneous and heterogeneous ruthenium catalysts have been studied. For instance, RuCl₂(PPh₃)₃ is a highly effective homogeneous catalyst for transfer hydrogenation.[10] Supported ruthenium catalysts, such as Ru/Al₂O₃, have also been investigated for the hydrogenation of p-isobutyl acetophenone.[1]
Other Noble Metal Catalysts: Rhodium and Platinum catalysts are also active in the hydrogenation of acetophenone.[7] However, they tend to activate both the carbonyl group and the aromatic ring, which can lead to lower selectivity for the desired 1-phenylethanol product.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4327234A - Hydrogenation process using supported nickel catalyst - Google Patents [patents.google.com]
- 9. US3859370A - Massive nickel catalysts and use in hydrogenation processes - Google Patents [patents.google.com]
- 10. journals.pan.pl [journals.pan.pl]
A Comparative Guide to Assessing the Purity of Synthesized 1-(4-isopropylcyclohexyl)ethanol
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-(4-isopropylcyclohexyl)ethanol. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require accurate and reliable purity determination. The guide details experimental protocols and presents comparative data to assist in selecting the most appropriate analytical technique.
This compound is a fine chemical with applications in the fragrance industry, notable for its floral, lily-of-the-valley scent.[1] It can be synthesized from cumene, a readily available commodity chemical, through a two-step process involving Friedel-Crafts acylation to form an intermediate, cuminone, followed by hydrogenation.[1][2] The choice of reagents and catalysts in the synthesis, such as using acetyl chloride versus acetic anhydride or employing Lewis acids versus zeolite catalysts, can significantly influence the purity and isomeric ratio of the final product.[1] Given its use in consumer products and as a potential chemical intermediate, rigorous purity assessment is critical to identify and quantify unreacted starting materials, intermediates, byproducts, and isomeric forms.
Comparative Analysis of Purity Assessment Methods
The purity of this compound can be determined using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening. The most common and effective methods are chromatographic and spectroscopic.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Quantitative purity (% area), detection of volatile impurities and isomers. | High precision and resolution for volatile compounds, well-established methods.[3][4] | Requires volatile and thermally stable analytes; derivatization may be needed for non-volatile impurities. | Gold standard for quantifying purity and resolving isomers of the target compound.[1][4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. | Quantitative purity, detection of non-volatile impurities. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[5] | Can be more complex and costly than GC; may have lower resolution for certain volatile isomers. | Analysis of reaction mixtures containing non-volatile starting materials or byproducts. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. Often coupled with GC (GC-MS) or HPLC (LC-MS). | Molecular weight confirmation, structural elucidation of impurities. | High sensitivity and specificity for identifying unknown compounds.[3] | Primarily for identification, not ideal for standalone quantification without calibration. | Identification of synthesis byproducts and contaminants. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Structural confirmation of the desired product, identification and quantification of impurities and isomers. | Provides unambiguous structural information; can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods; requires relatively pure samples for clear spectra. | Structural verification of the synthesized product and characterization of major impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Confirmation of functional groups (e.g., -OH for the alcohol). | Fast, simple, and non-destructive.[3] | Provides limited information on overall purity and cannot easily distinguish between similar molecules. | Rapid identity verification and screening for the presence of the hydroxyl group. |
| Density Measurement | Determines the density of the liquid sample, which can be correlated to alcohol concentration in a binary mixture. | An indirect measure of purity, primarily for alcohol-water mixtures. | Simple and fast.[6][7] | Not specific; the presence of any impurity will affect the density, leading to inaccurate results for complex mixtures.[7] | Basic quality control where impurities are expected to be minimal or primarily water. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
1. Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the quantitative analysis of this compound and the detection of volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).[1]
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethanol.
-
For quantitative analysis, prepare a stock solution of an internal standard (e.g., n-dodecane) of known concentration. Add a precise volume of the internal standard stock solution to the sample solution.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, determined by running a standard of the pure compound.
-
Calculate the purity as a percentage of the total peak area (% Area = [Area of Product Peak / Total Area of All Peaks] x 100).
-
For more accurate quantification, calculate the concentration using the internal standard method.
-
2. Structural Confirmation by ¹H NMR Spectroscopy
This protocol is for verifying the chemical structure of the synthesized product.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard instrument parameters.
-
Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to confirm the presence of the isopropyl group, the cyclohexyl ring protons, and the proton on the carbon bearing the hydroxyl group. The spectrum should be consistent with the structure of this compound.
-
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between different analytical methods.
Caption: Workflow for assessing the purity of synthesized this compound.
Caption: Selection guide for analytical purity assessment methods.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. iltusa.com [iltusa.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. Ethanol production, purification, and analysis techniques: a review [dr.lib.iastate.edu]
- 6. rudolphresearch.com [rudolphresearch.com]
- 7. mt.com [mt.com]
Safety Operating Guide
Personal protective equipment for handling 1-(4-isopropylcyclohexyl)ethanol
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of 1-(4-isopropylcyclohexyl)ethanol (CAS No. 63767-86-2). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety Information: Hazard Summary
This compound is classified with specific hazards that require stringent safety measures. All personnel must be familiar with the following classifications before handling.
| Hazard Classification | Category | GHS Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The level of PPE may be adjusted based on the scale of the operation and risk assessment. For routine handling, Level D protection is a minimum, while spill response may require elevated protection.
| Operation | Required Personal Protective Equipment (PPE) |
| Routine Handling & Use | Eye/Face Protection: Chemical splash goggles or a full-face shield.[2] Hand Protection: Chemical-resistant gloves (e.g., Nitrile). Change gloves promptly if contaminated.[3] Body Protection: Laboratory coat. |
| Spill Cleanup | Eye/Face Protection: Full-face shield in combination with chemical splash goggles. Hand Protection: Heavy-duty chemical-resistant gloves. Body Protection: Chemical-resistant apron or coveralls.[4] Respiratory Protection: Required if ventilation is inadequate or if aerosols are generated. Use an air-purifying respirator with appropriate cartridges. |
Operational and Disposal Plans
3.1. Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5][6][7] Use non-sparking tools and take precautionary measures against static discharge.[6][8]
-
Storage: Store in a cool, dry, well-ventilated place.[9] Keep containers tightly closed when not in use.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
3.2. First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][8][10] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[11] |
| Skin Contact | Take off immediately all contaminated clothing.[12] Wash the affected area with soap and plenty of water.[10] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person into fresh air.[10][13] If not breathing, give artificial respiration. If breathing is difficult, oxygen may be administered. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[10] Rinse mouth thoroughly with water and consult a physician.[10][13] |
3.3. Disposal Plan
This compound and its contaminated materials must be disposed of as hazardous waste.
-
Chemical Waste: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Absorbents, used PPE, and any other materials contaminated with the chemical should be collected in a separate, sealed hazardous waste container.
-
Drain Disposal: DO NOT dispose of this chemical down the drain.[3] It is toxic to aquatic life.[1]
-
Arrangement for Pickup: Follow institutional and local regulations for the disposal of chemical waste. Contact your Environmental Health & Safety (EHS) department to arrange for waste pickup.[14][15]
Spill Management Plan
A systematic approach is required to manage spills effectively and safely. The following workflow outlines the necessary steps for both minor and major spills.
Caption: Workflow for chemical spill response.
4.1. Detailed Spill Cleanup Protocol (Minor Spills)
This protocol is for small, manageable spills that can be handled by trained laboratory personnel.
-
Alert Personnel: Immediately notify others in the vicinity.[14][16]
-
Secure the Area: Prevent entry to the spill area.
-
Don PPE: Put on the appropriate PPE as specified in the table above.[16]
-
Containment: If the spill is spreading, create a dike around the perimeter using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14]
-
Absorption: Gently cover and apply the absorbent material from the outside edges of the spill inward.[16] Mix thoroughly until all liquid is absorbed.[14]
-
Collection: Carefully scoop the absorbed material into a designated, leak-proof container for hazardous waste.[16]
-
Decontamination: Clean the spill surface with soap and water.[14][16] Collect the cleaning materials and rinse water for hazardous waste disposal if the chemical is highly toxic.[16]
-
Disposal: Label the waste container and arrange for pickup through your institution's EHS department.[15]
-
Restock: Replenish all used items from the spill kit.[16]
References
- 1. Page loading... [guidechem.com]
- 2. mcrsafety.com [mcrsafety.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. epa.gov [epa.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. rbnainfo.com [rbnainfo.com]
- 8. safecross.com [safecross.com]
- 9. chemos.de [chemos.de]
- 10. schc.org [schc.org]
- 11. maxill.com [maxill.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
